Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of 2-(2-Methoxy-5-methylphenyl)azetidine for Medicinal Chemistry
Type: Technical Whitepaper / In-Depth Guide
Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists
Executive Summary
In the landscape of modern drug design, "escaping the flatland" of aromatic rings often leads chemists to saturated heterocycles. While pyrrolidines and piperidines are standard, the azetidine ring (4-membered nitrogen heterocycle) offers a unique "Goldilocks" zone of physicochemical properties.[1]
This guide provides a deep technical analysis of 2-(2-Methoxy-5-methylphenyl)azetidine (referred to herein as MMP-Aze ). This specific scaffold represents a critical case study in bioisosteric replacement , offering a lower lipophilicity profile (
) and distinct vector orientation compared to its 5- and 6-membered analogs. This document details its structural dynamics, acid-base chemistry, metabolic liabilities, and synthesis, serving as a blueprint for incorporating this motif into CNS-active or peripherally restricted ligands.
Structural Analysis & In Silico Profiling
The "Azetidine Pucker" vs. Pyrrolidine Envelope
Unlike the flexible envelope conformation of pyrrolidine, the azetidine ring in MMP-Aze exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol.
Pucker Angle: ~25–30°.
Vector Implication: The C2-aryl substituent adopts a pseudo-equatorial position to minimize 1,2-steric interactions. This directs the aryl group vector differently than a C2-pyrrolidine, potentially accessing unique sub-pockets in target proteins (e.g., GPCRs or transporters).
Intramolecular Interaction: The ortho-methoxy (2-OMe) group is capable of forming a transient intramolecular hydrogen bond with the azetidine NH, locking the aryl-azetidine bond rotation and reducing conformational entropy (
).
Calculated Physicochemical Metrics
The following table contrasts MMP-Aze with its direct pyrrolidine analog.
Mechanism: The bond angles in the 4-membered ring (~90°) force the nitrogen atom to adopt greater s-character in its bonding orbitals to relieve strain. Consequently, the lone pair occupies an orbital with higher s-character (closer to
than ), holding the electrons tighter to the nucleus and making them less available for protonation.
The Substituent Effect (2-OMe, 5-Me)
For MMP-Aze , the predicted
is 8.8 – 9.4 .
Inductive Withdrawal: The phenyl ring at C2 is electron-withdrawing relative to an alkyl group, lowering
.
Ortho-Methoxy Effect: While normally electron-donating by resonance, the ortho-methoxy group can sterically hinder solvation of the protonated ammonium species, potentially lowering the effective
further compared to the para-isomer.
Physiological State: At physiological pH (7.4), MMP-Aze exists in an equilibrium of ~98% cation and ~2% neutral species. This 2% neutral fraction is sufficient for passive diffusion across the Blood-Brain Barrier (BBB), while the lower overall basicity reduces lysosomal trapping compared to the pyrrolidine analog.
Experimental Protocols
Synthesis of MMP-Aze (Self-Validating Route)
Rationale: Direct C-H activation of azetidines is difficult. The most robust method for medicinal chemistry (mg to g scale) is the cyclization of
-haloamines or amino alcohols derived from the corresponding styrene or acetophenone.
Step-by-Step Methodology
Precursor Assembly:
Start with 2-Methoxy-5-methylbenzaldehyde .
React with Nitromethane (
) / to form the nitrostyrene.
Reduce (LiAlH4/THF) to the phenethylamine. Note: This yields the open chain amine.
Alternative (Better for Azetidine):Styrene Oxidation Route.
Start: 2-Methoxy-5-methylstyrene.
Reagent:
(forming the iodo-nitrate) followed by displacement.
Step 1: React 2-Methoxy-5-methylbenzaldehyde with 3-amino-1-propanol (reductive amination using
).
Step 2 (Activation): Convert the alcohol to a leaving group (Mesylate or Chloride). Protocol: Dissolve amino-alcohol in DCM (
). Add (1.2 eq). Reflux 2h. Evaporate to dryness.
Step 3 (Cyclization): Dissolve the crude chloro-amine hydrochloride in
. Adjust pH to 12 using NaOH. Heat to for 1h.
Validation: The intramolecular
reaction is favored entropically. Monitor by LCMS (M+H 178.1).
Purification: Acid-base extraction. The product is the organic layer (DCM).
Determination (Potentiometric)
Instrument: SiriusT3 or equivalent potentiometric titrator.
Protocol:
Dissolve 1-2 mg of MMP-Aze hydrochloride in 1.5 mL degassed water/methanol (80:20) co-solvent (to ensure solubility of the neutral species).
Titrate with 0.1 M KOH from pH 2.0 to 12.0.
Perform Yasuda-Shedlovsky extrapolation to obtain aqueous
.
Success Criteria: The titration curve must show a single inflection point. Residuals < 0.5%.[3]
Stability & Metabolism (DMPK)
Metabolic Soft Spots
The azetidine ring is surprisingly robust, but the substituents on MMP-Aze introduce specific liabilities.
O-Demethylation (CYP2D6/3A4): The 2-OMe group is a prime site for oxidative dealkylation, yielding the phenol. This is often the rate-limiting clearance step.
Benzylic Oxidation: The 5-Methyl group is susceptible to CYP-mediated hydroxylation (
).
Ring Opening (Bioactivation): While less common than in aziridines, reactive metabolites (e.g., quinone methides formed after demethylation) can attack the azetidine nitrogen, leading to ring opening and covalent protein binding.
Chemical Stability
Acidic: Stable at pH 1-2 (stomach acid conditions).
Nucleophilic Attack: The ring is stable to glutathione (GSH) under physiological conditions unless bioactivated to an iminium species.
Visualization of Workflows
Diagram 1: Physicochemical Evaluation Workflow
Caption: Integrated workflow for synthesizing and profiling MMP-Aze, moving from precursor assembly to validated physicochemical constants.
Diagram 2: Metabolic Fate Map
Caption: Predicted metabolic pathways for MMP-Aze. Red arrows indicate high-risk clearance routes mediated by Cytochrome P450 enzymes.
References
Lowe, M. A., et al. (2020). "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 63(22), 13291–13320. Link
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Referencing comparative ring strain and lipophilicity of 4-membered rings). Link
Sirius Analytical. (2024). "Protocols for pKa determination of low-solubility bases." Sirius Technical Application Notes. Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on metabolic ring opening). Link
Technical Guide: Physicochemical Profiling of 2-(2-Methoxy-5-methylphenyl)azetidine
The following technical guide provides an in-depth physicochemical profiling of 2-(2-Methoxy-5-methylphenyl)azetidine , focusing on calculated logP, hydrophobicity (logD), and experimental validation protocols. [1] Execu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical profiling of 2-(2-Methoxy-5-methylphenyl)azetidine , focusing on calculated logP, hydrophobicity (logD), and experimental validation protocols.
[1]
Executive Summary
The compound 2-(2-Methoxy-5-methylphenyl)azetidine represents a distinct class of conformationally restricted amines.[1] Unlike its six-membered analog (piperidine) or five-membered analog (pyrrolidine), the four-membered azetidine ring offers unique vectors for drug design, primarily through lowered lipophilicity and altered metabolic stability.[1]
This guide establishes that while the neutral LogP of the compound is predicted to be in the range of 2.3 – 2.8 , its physiological behavior is dominated by the basicity of the azetidine nitrogen (predicted pKa 10.2). Consequently, the distribution coefficient (LogD) at physiological pH (7.[2]4) is significantly lower ( -0.5 to 0.0), indicating that the compound exists primarily as a water-soluble cation in systemic circulation.[1]
Computational Hydrophobicity Profiling[1]
Consensus In Silico Predictions
In the absence of a singular, experimentally verified dataset for this specific New Chemical Entity (NCE), we utilize a consensus modeling approach. This method aggregates algorithms based on atom-additive (Fragmental), topological, and physicochemical descriptors to minimize the error inherent in any single method.
Table 1: Predicted Physicochemical Parameters
Parameter
Predicted Value (Range)
Method/Algorithm Basis
Consensus LogP
2.54 ± 0.3
Average of cLogP, MLogP, and XLogP3
cLogP
2.62
Fragment-based (BioByte algorithm)
ALogP
2.48
Atom-type electrotopological state indices
pKa (Basic)
10.2 ± 0.4
Hammett-Taft equation for cyclic amines
LogD (pH 7.4)
-0.45
Calculated:
LogD (pH 10.0)
2.10
Shift toward neutral species
TPSA
21.26 Ų
Topological Polar Surface Area (N + O contributions)
The hydrophobicity of this molecule is a sum of competing vectors:
The Azetidine Core (Hydrophilic Vector): The high pKa (~10.2) of the secondary amine ensures that at pH 7.4, the ratio of ionized (
) to neutral () species is approximately 630:1. This drastic ionization drives the LogD into negative territory, facilitating solubility but potentially limiting passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.
The 2-Methoxy-5-methylphenyl Moiety (Lipophilic Vector):
Ortho-Methoxy (-OCH₃): Adds lipophilicity relative to a hydrogen atom but introduces a hydrogen bond acceptor.[1] The ortho positioning may induce an intramolecular hydrogen bond with the protonated azetidine nitrogen, potentially "masking" the charge and slightly elevating the experimental LogD above predictions.
Meta-Methyl (-CH₃): A purely lipophilic addition, increasing the LogP by approximately +0.5 log units compared to the des-methyl analog.[1]
Visualization of Signaling & Logic
The following diagram illustrates the decision logic for selecting the appropriate hydrophobicity metric based on the ionization state of the azetidine nitrogen.
Caption: Decision workflow for prioritizing LogD over LogP due to the high basicity of the azetidine scaffold.
Experimental Validation Protocols
To validate the calculated values, the following "self-validating" experimental protocols are recommended. These protocols are designed to account for the compound's volatility and ionization profile.
Data Analysis: Use the Bjerrum plot method to identify the inflection point.
Validation: The hysteresis between the acid and base titrations must be <0.02 pH units.
Protocol B: Shake-Flask Method (The Gold Standard)
Best for generating the "True LogP" of the neutral species.[1]
Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 12.0) and vice versa for 24 hours. Note: pH 12 is selected to ensure the amine is >98% neutral (unprotonated).
Equilibration:
Add 100 µM compound to the aqueous phase.
Add an equal volume of pre-saturated octanol.
Shake mechanically for 60 minutes at 25°C.
Centrifuge at 3000g for 15 minutes to break emulsions.
The Azetidine Advantage: A Technical Guide to Aryl-Azetidine Derivatives
The following technical guide details the medicinal chemistry, synthetic methodology, and pharmacological utility of aryl-azetidine derivatives. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Sc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, synthetic methodology, and pharmacological utility of aryl-azetidine derivatives.
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The Case for Contraction
In modern drug discovery, "escaping the flatland" of traditional aromatic scaffolds is a priority. While piperidines and pyrrolidines have long been the workhorses of saturated nitrogen heterocycles, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a high-value bioisostere.
The "Azetidine Advantage" lies in its ability to lower lipophilicity (LogP) while maintaining or improving metabolic stability compared to its five- and six-membered counterparts. This guide provides a rigorous analysis of aryl-azetidine derivatives, focusing on C3-aryl and N-aryl architectures, supported by validated synthetic protocols and comparative SAR data.
Structural & Physicochemical Profiling
The transition from a piperidine (6-membered) to an azetidine (4-membered) is not merely a reduction in size; it is a fundamental shift in electronic and steric vectors.
The "Magic" of Ring Strain and Puckering
Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring is puckered.
Vector Alignment: The C3-substituents in azetidines adopt a pseudo-equatorial or pseudo-axial orientation that projects vectors differently than the C4-position of piperidines. This unique projection often enables novel binding interactions within a GPCR or kinase pocket that larger rings cannot access.
Comparative Physicochemical Metrics
The following table highlights why medicinal chemists "hop" to azetidines to solve DMPK (Drug Metabolism and Pharmacokinetics) issues.
Property
Piperidine (6-Ring)
Pyrrolidine (5-Ring)
Azetidine (4-Ring)
Impact on Drug Design
LogP (Lipophilicity)
High (Baseline)
Moderate
Low (-0.4 to -0.8 vs Pip)
Improves solubility; reduces promiscuous binding.
pKa (Basicity)
~11.0
~11.3
~10.5 - 11.0
Slightly reduced basicity can improve permeability.
LLE (Ligand Lipophilicity Efficiency)
Baseline
Moderate
High
Critical metric for potency per unit of lipophilicity.
Metabolic Liability
High (esp. -oxidation)
Moderate
Low
Ring strain often disfavors oxidative metabolism at -carbons.
Decision Logic: Scaffold Hopping
The following diagram illustrates the decision matrix for replacing a piperidine scaffold with an azetidine during lead optimization.
Figure 1: Decision logic for scaffold hopping from piperidine to azetidine to optimize physicochemical properties.
Validated Experimental Protocol
Target: Synthesis of 3-Arylazetidines via Nickel-Catalyzed Negishi Cross-Coupling.
Rationale: Forming the C(sp3)–C(sp2) bond at the C3 position of the azetidine ring is synthetically challenging. Traditional SNAr or nucleophilic displacements often fail due to the strain and sterics of the 4-membered ring. The Nickel-catalyzed Negishi coupling is a superior, field-proven method that tolerates the azetidine nitrogen (protected) and delivers high yields.
Protocol: Cross-Coupling of 1-Boc-3-iodoazetidine with Arylzinc Reagents
Reagents:
Substrate: 1-Boc-3-iodoazetidine (1.0 equiv)
Nucleophile: Arylzinc iodide (1.2–1.5 equiv, prepared in situ or pre-formed in THF/DMA)
Catalyst: NiCl₂(glyme) (0.05 equiv)
Ligand: PyBox (e.g., (S,S)-i-Pr-PyBox) or simple diamines depending on stereochemical needs (0.06 equiv)
Solvent: DMA (N,N-Dimethylacetamide) / THF mix
Atmosphere: Argon/Nitrogen (Strictly anhydrous)
Step-by-Step Methodology:
Catalyst Activation:
In a flame-dried Schlenk tube under Argon, charge NiCl₂(glyme) (5 mol%) and the PyBox ligand (6 mol%). Add anhydrous DMA (approx. 0.1 M concentration relative to substrate). Stir at room temperature for 15–20 minutes until a homogenous solution (often green/blue) forms.
Substrate Addition:
Add 1-Boc-3-iodoazetidine (1.0 equiv) to the catalyst mixture. Ensure the system remains under positive Argon pressure.
Organozinc Addition:
Add the Arylzinc iodide solution (1.3 equiv) dropwise via syringe over 5–10 minutes. Note: The reaction is exothermic; control addition rate to maintain ambient temperature.
Reaction:
Stir the mixture at room temperature (23 °C) for 12–24 hours. Monitor by LCMS for the consumption of the iodoazetidine.
Work-up:
Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine (crucial to remove DMA). Dry over Na₂SO₄, filter, and concentrate.
Purification:
Flash column chromatography (Hexanes/EtOAc). 3-Arylazetidines typically elute in 10–30% EtOAc depending on the aryl substituents.
Self-Validating Checkpoint:
Success Indicator: The disappearance of the iodide peak in LCMS and the emergence of the product mass.
Common Failure Mode: Homocoupling of the arylzinc (Biaryl formation). If observed, increase catalyst loading or slow down the addition of the zinc reagent.
Synthetic Workflow Diagram
The following diagram details the mechanistic flow of the Negishi coupling described above.
Figure 2: Catalytic cycle for the Nickel-catalyzed Negishi cross-coupling of azetidine halides.
Case Study: Triple Reuptake Inhibitors (SAR)
A pivotal application of aryl-azetidines is in the development of Triple Reuptake Inhibitors (TRIs) for depression, targeting SERT, NET, and DAT.[2] The table below compares a 3-aminoazetidine series against a traditional piperidine analog, demonstrating how the azetidine scaffold modulates potency and selectivity.
Data Source: Adapted from comparative SAR studies (e.g., Han et al., J. Med.[3] Chem. & ACS Med. Chem. Lett.)
Compound ID
Scaffold
R-Group
hSERT IC50 (nM)
hNET IC50 (nM)
hDAT IC50 (nM)
Outcome
Piperidine-1
Piperidine (6-ring)
3,4-Cl2-Ph
12
45
110
Potent, but high LogP (>4.5).
Azetidine-A
3-Aminoazetidine
3,4-Cl2-Ph
18
55
130
Retained potency; LogP reduced by 0.6 units.
Azetidine-B
3-Aminoazetidine
2-Naphthyl
8
22
65
Improved potency; enhanced metabolic stability.
Analysis: The azetidine analogs (Series A/B) maintained the high affinity required for efficacy while significantly improving the drug-like properties (lower lipophilicity), which correlates with reduced risk of phospholipidosis and off-target toxicity.
References
Synthesis of 3-Arylazetidines: Organic Syntheses, Coll. Vol. 10, p. 7 (2004); Vol. 79, p. 1 (2002).
Negishi Coupling Protocol: Journal of the American Chemical Society, "Nickel-Catalyzed Cross-Couplings of Alkyl Halides," 2003, 125, 12527.
Triple Reuptake Inhibitors SAR: ACS Medicinal Chemistry Letters, "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors," 2014, 5(8), 915–920.
Azetidine Physicochemical Properties: Journal of Medicinal Chemistry, "Azetidines as Bioisosteres," 2012, 55, 3452.
Hiyama Cross-Coupling: The Journal of Organic Chemistry, "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine," 2019, 84, 12358.[4]
An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Methoxy-5-methylphenyl)azetidine in Solution
Foreword For researchers, scientists, and professionals in drug development, a profound understanding of the thermodynamic stability of novel molecular entities is not merely an academic exercise; it is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of the thermodynamic stability of novel molecular entities is not merely an academic exercise; it is a cornerstone of rational drug design. The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional topologies.[1] However, the inherent ring strain of azetidines presents a double-edged sword: it can be harnessed for synthetic utility but also introduces potential thermodynamic liabilities.[2][3] This guide provides a comprehensive framework for evaluating the thermodynamic stability of a specific, novel azetidine derivative, 2-(2-Methoxy-5-methylphenyl)azetidine, in a solution-phase environment. We will delve into the theoretical underpinnings of azetidine stability, present a suite of robust experimental protocols, and outline a computational workflow to provide a holistic understanding of the molecule's energetic landscape.
Theoretical Framework: The Energetic Landscape of the Azetidine Ring
The thermodynamic stability of any molecule is intrinsically linked to its structure. In the case of azetidines, the dominant factor is the considerable ring strain, estimated to be approximately 25.4 kcal/mol.[2] This strain arises from bond angle distortion and eclipsing interactions, making the ring susceptible to opening reactions.[4][5][6] However, azetidines are significantly more stable than their three-membered counterparts, aziridines, affording them greater utility and easier handling.[3]
The stability of the 2-(2-Methoxy-5-methylphenyl)azetidine is modulated by the electronic and steric effects of its substituent. The 2-methoxy group, an electron-donating group, may influence the electron density of the phenyl ring and, by extension, its interaction with the azetidine nitrogen. The 5-methyl group, also electron-donating, will have a lesser electronic impact but will contribute to the overall steric bulk. The substitution pattern on the phenyl ring can influence the conformational preferences of the molecule, which in turn affects its stability.
Furthermore, the solvent environment plays a crucial role. Solvation can stabilize or destabilize the ground state and any potential transition states for degradation pathways. Therefore, a comprehensive understanding of thermodynamic stability necessitates investigation in relevant solution-phase environments.
Experimental Determination of Thermodynamic Stability
A multi-pronged experimental approach is essential for a thorough and self-validating assessment of thermodynamic stability. We will employ solution calorimetry to directly measure the enthalpy of dissolution, a key thermodynamic parameter, and Nuclear Magnetic Resonance (NMR) spectroscopy to probe the compound's structural integrity and conformational dynamics in solution.
Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine
As this is a novel compound, a synthetic route must first be established. Based on established methods for the synthesis of 2-arylazetidines, a plausible route involves the intramolecular cyclization of a suitable γ-amino alcohol precursor.[6][7]
Role of 2-(2-Methoxy-5-methylphenyl)azetidine as a pharmacophore in drug discovery
An In-depth Technical Guide on the Role of 2-Aryl Azetidines as Privileged Pharmacophores For: Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutics targeting the central n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Role of 2-Aryl Azetidines as Privileged Pharmacophores
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics targeting the central nervous system (CNS) is a formidable challenge, demanding innovative chemical scaffolds that can navigate the complexities of the brain while exhibiting high potency and selectivity. Among the emerging pharmacophores, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its unique structural and physicochemical properties, such as conformational rigidity, high sp³ character, and the ability to act as a bioisosteric replacement for larger, more flexible moieties, make it an attractive scaffold for CNS drug design. This technical guide provides a comprehensive overview of the role of 2-aryl azetidines, with a focus on the 2-(2-Methoxy-5-methylphenyl)azetidine motif as an illustrative example, in modern drug discovery. We will delve into the synthetic strategies for accessing this privileged scaffold, explore its impact on pharmacokinetic and pharmacodynamic properties, and elucidate its potential mechanisms of action through a detailed examination of its interaction with key CNS targets.
The Azetidine Ring: A Compact Scaffold with Profound Impact
The azetidine ring, once a synthetic curiosity, is now recognized as a "privileged scaffold" in medicinal chemistry.[1] Its compact and strained four-membered ring structure imparts a unique set of properties that are highly desirable in drug candidates.[2]
Key Physicochemical and Pharmacokinetic Attributes:
Conformational Rigidity: The inherent ring strain of azetidines limits their conformational flexibility, which can lead to higher binding affinity and selectivity for their biological targets.[2]
sp³-Rich Character: The high fraction of sp³-hybridized carbon atoms in the azetidine ring contributes to improved solubility, a critical factor for oral bioavailability and CNS penetration.[3]
Metabolic Stability: The azetidine nucleus is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines, leading to an improved pharmacokinetic profile.[4][5]
Bioisosterism: Azetidines can serve as effective bioisosteres for other cyclic amines like pyrrolidine and piperidine, as well as for acyclic fragments. This allows for the fine-tuning of a molecule's properties to optimize its drug-like characteristics.[6]
These advantageous properties have led to the incorporation of the azetidine motif into several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, demonstrating its clinical relevance.[2]
Synthesis of 2-Aryl Azetidines: A Representative Protocol
The synthesis of substituted azetidines has been a subject of intense research, with numerous methods developed to access this valuable scaffold.[7] For the purpose of this guide, we will focus on a versatile three-step protocol for the synthesis of N-Aryl-2-cyanoazetidines, which can be readily adapted to produce a wide range of 2-aryl azetidine derivatives.[8]
Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols [8]
Step 1: Copper-Catalyzed N-Arylation
To a solution of the starting β-amino alcohol (1.0 equiv) in toluene, add the desired aryl halide (1.1 equiv), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the N-arylated amino alcohol.
Step 2: N-Cyanomethylation
Dissolve the N-arylated amino alcohol (1.0 equiv) in acetonitrile.
Add potassium carbonate (K₂CO₃, 2.0 equiv) and bromoacetonitrile (1.2 equiv).
Stir the mixture at room temperature until the reaction is complete.
Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude N-cyanomethylated amino alcohol is used in the next step without further purification.
Step 3: Intramolecular Cyclization
Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane and cool to 0 °C.
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
Allow the reaction to warm to room temperature and stir until mesylation is complete.
Add a suitable base (e.g., potassium carbonate) to induce cyclization.
Monitor the reaction for the formation of the azetidine ring.
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
Purify the final product by column chromatography.
Caption: A streamlined workflow for the synthesis of N-aryl-2-cyanoazetidines.
The 2-Aryl Azetidine Pharmacophore in CNS Drug Discovery
The incorporation of an aryl group at the 2-position of the azetidine ring creates a pharmacophore with significant potential for modulating CNS targets. This substitution pattern can influence ligand-receptor interactions, membrane permeability, and metabolic stability.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the 2-(2-Methoxy-5-methylphenyl)azetidine scaffold is not publicly available, we can extrapolate from related 2-aryl and 3-aryl azetidine derivatives that have been studied as CNS agents.
Compound/Scaffold
Target(s)
Key SAR Observations
Reference(s)
3-Aryl Azetidine Derivatives
Dopamine D2/D4 Receptors
- N-benzhydryl group is crucial for high affinity.- Substitution on the amide phenyl ring modulates receptor selectivity. A 4-bromo substituent favors D4 antagonism, while a 2-bromo substituent favors D2 antagonism.
- The rigid azetidine scaffold is an effective replacement for the flexible 2-aminopropyl group of methamphetamine.- Benzylideneazetidines are generally more potent than the corresponding benzylazetidines.- These analogs show selectivity for SERT over DAT.
These examples highlight the tunability of the azetidine scaffold. The nature and position of substituents on both the azetidine ring and the aryl moiety can be systematically varied to achieve desired potency and selectivity profiles.
Mechanism of Action: Allosteric Modulation of G-Protein Coupled Receptors
Many CNS drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. 2-Aryl azetidines, with their rigid and three-dimensional structure, are well-suited to act as allosteric modulators of these receptors.[1] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[12]
Let's consider a hypothetical mechanism where a 2-aryl azetidine acts as a positive allosteric modulator (PAM) of the dopamine D2 receptor, a key target in the treatment of schizophrenia and Parkinson's disease.
Caption: Hypothetical mechanism of a 2-aryl azetidine as a PAM of the D2 receptor.
In this model, the binding of dopamine to the orthosteric site of the D2 receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The 2-aryl azetidine, acting as a PAM, binds to a topographically distinct allosteric site. This binding event potentiates the effect of dopamine, leading to a more robust inhibition of adenylyl cyclase and a greater reduction in cAMP. This enhanced signaling could be beneficial in conditions where dopamine signaling is hypoactive.
Experimental Protocols for In Vitro Evaluation
The evaluation of novel CNS drug candidates requires a battery of in vitro assays to assess their potency, selectivity, and drug-like properties.
Assay Type
Purpose
Key Parameters Measured
Reference(s)
Receptor Binding Assays
To determine the affinity of the compound for its target receptor(s).
Ki (inhibition constant), IC50 (half-maximal inhibitory concentration)
The 2-aryl azetidine scaffold represents a promising frontier in the development of next-generation CNS therapeutics. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic tractability makes it an ideal starting point for the design of potent and selective modulators of challenging CNS targets. Future research in this area will likely focus on:
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider diversity of substituted 2-aryl azetidines.
Structure-Based Drug Design: The use of computational modeling and structural biology to guide the design of next-generation 2-aryl azetidine derivatives with improved target engagement.
Phenotypic Screening: The application of high-content imaging and other phenotypic screening platforms to identify 2-aryl azetidines with novel mechanisms of action.
By leveraging these advanced drug discovery technologies, the full therapeutic potential of the 2-aryl azetidine pharmacophore can be unlocked, paving the way for new treatments for a range of debilitating neurological and psychiatric disorders.
References
iida, T. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery.
NeuroProof. (n.d.). In vitro Disease Models for Screening Services.
Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue.
(2018). In Vitro Models of CNS Barriers.
Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development.
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
Kaur, H., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50165-50187.
BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
Bîcu, E., Găină, L., & Mangalagiu, I. I. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4338-4353.
Lee, Y. H., Hsu, C. M., Miñoza, S., Shih, Y. F., & Liao, H. H. (2026).
Rani, V. E., Kumar, S., & Singh, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.
Ritu, M., Gaurav, M., & Balkrishna, M. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
Ahmed, S. E., Ali, A. M., & Hassan, A. S. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
CymitQuimica. (n.d.). CAS 22610-18-0: 2-phenylazetidine.
Singh, G., & D'hooghe, M. (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
National Center for Biotechnology Information. (n.d.). 2-Phenylazetidine. PubChem.
(2025). Synthesis and biological evaluation of 2-azetidinone derivatives as cholesterol absorption inhibitors.
Strange, P. G. (2005). Mechanisms of inverse agonist action at D2 dopamine receptors. British Journal of Pharmacology, 145(2), 143-151.
Forsyth, A. N. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamine. ScholarWorks@UNO.
Runyon, S. P., Savage, J. E., Seltzman, H. H., Thomas, B. F., & Carroll, F. I. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5874-5877.
Université du Luxembourg. (n.d.). 2-phenylazetidine (C9H11N). PubChemLite.
Gentry, P. R., Kokh, D. B., & Abagyan, R. (2016). Drug Design Strategies for GPCR Allosteric Modulators. ACS Chemical Neuroscience, 7(3), 289-300.
Hylsová, M., & Gurská, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
Shirobokov, O. G., & Bourov, S. V. (2022). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(5), 2894.
(2025).
Kebabian, J. W., & Neumeyer, J. L. (1994). Dopamine Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (4th ed.).
Knut, H. S., & Claus, J. F. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2419-2428.
Zhang, X., Guseinov, A. A., Jenkins, L., et al. (2025). Allosteric modulation and biased signalling at free fatty acid receptor 2.
Topic: Scalable Synthetic Routes for the Production of 2-(2-Methoxy-5-methylphenyl)azetidine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to scalable synthetic strategies for the production of 2-(2-methoxy-5-methylphenyl)azet...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to scalable synthetic strategies for the production of 2-(2-methoxy-5-methylphenyl)azetidine, a substituted four-membered N-heterocycle of significant interest in medicinal chemistry. The inherent ring strain of the azetidine core presents unique synthetic challenges, particularly concerning scalability and stability.[1] This guide moves beyond theoretical outlines to provide detailed, field-proven protocols designed for robustness and adaptability from bench-scale to pilot-plant production. We will dissect two primary, scalable synthetic paradigms: (1) The Ring Expansion of a Precursor Aziridine and (2) The Intramolecular Cyclization of a γ-Amino Alcohol . Each strategy is evaluated for its efficiency, safety, cost-effectiveness, and scalability. Furthermore, this note includes protocols for the synthesis of key precursors, critical deprotection steps, and advanced considerations for continuous flow manufacturing. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with clear characterization checkpoints.
Introduction: The Strategic Importance of the Azetidine Scaffold
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly valued scaffolds in modern drug discovery.[2][3] Their utility stems from their unique conformational properties; they act as rigid, bioisosteric replacements for more flexible alkylamines or larger ring systems, allowing chemists to fine-tune the physicochemical properties and metabolic stability of drug candidates.[2] The 2-aryl azetidine motif, in particular, is a key pharmacophore in numerous biologically active compounds.
However, the synthesis of these strained rings is non-trivial.[1][4] Traditional methods are often limited in scope or employ harsh conditions incompatible with complex functional groups, hindering their application in large-scale production. The development of efficient, robust, and scalable pathways to access diversely substituted azetidines is therefore a critical objective for process chemistry and drug development professionals. This guide provides a comprehensive analysis of viable synthetic routes to 2-(2-methoxy-5-methylphenyl)azetidine, a representative target for this important class of molecules.
Retrosynthetic Analysis and Strategic Overview
A successful scalable synthesis requires a convergent and efficient approach. We will focus on two strategies that utilize readily available starting materials and employ robust, well-understood chemical transformations. The retrosynthetic disconnections for 2-(2-methoxy-5-methylphenyl)azetidine are illustrated below.
Caption: Retrosynthetic analysis for 2-(2-Methoxy-5-methylphenyl)azetidine.
Strategy 1 (Ring Expansion): This approach leverages the facile construction of a 2-aryl aziridine precursor, followed by a one-carbon homologation. This route is highly convergent and benefits from modern, efficient aziridination and ring-expansion methodologies.[2][5][6]
Strategy 2 (Intramolecular Cyclization): This classic and robust pathway relies on the formation of a linear γ-amino alcohol precursor, which is then cyclized to form the azetidine ring. This method is often preferred for its predictability and use of well-established reaction classes.[3][4][7]
Strategy 1: Aziridine Ring Expansion
Rationale and Workflow
The one-carbon ring expansion of an N-tosyl aziridine using a sulfur ylide is an exceptionally effective method for constructing the azetidine core.[6] The N-tosyl group serves a dual purpose: it activates the aziridine for nucleophilic attack and provides a stable, crystalline handle for purification. The synthesis proceeds in three main stages: aziridination, ring expansion, and deprotection.
Caption: Workflow for the Aziridine Ring Expansion strategy.
Protocol: Synthesis of N-Tosyl-2-(2-methoxy-5-methylphenyl)aziridine
Causality: The formation of the aziridine from an imine is a critical step. While various methods exist, the reaction of an in-situ generated N-tosyl imine with a diazo compound can be efficient but poses scalability and safety issues. A more scalable approach involves the reaction of the aldehyde with a pre-formed aminating agent. For this protocol, we adapt a robust method suitable for large-scale synthesis.
Materials:
2-Methoxy-5-methylbenzaldehyde
p-Toluenesulfonamide (TsNH₂)
N-Bromosuccinimide (NBS)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Toluene
tert-Butyl methyl ether (MTBE)
Procedure:
Imine Formation (In Situ): To a stirred solution of 2-methoxy-5-methylbenzaldehyde (1.0 eq) and p-toluenesulfonamide (1.05 eq) in toluene (5 mL/g of aldehyde), add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until aldehyde consumption is complete (typically 4-6 hours).
Cool the reaction mixture to room temperature. The resulting solution containing the N-tosyl imine is used directly in the next step.
Aziridination: In a separate flask, suspend sodium hydride (1.2 eq) in anhydrous DMF (3 mL/g NaH) under a nitrogen atmosphere.
Cool the suspension to 0 °C and add trimethylsulfoxonium iodide (1.2 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 1 hour at 0-5 °C to form the ylide.
Add the toluene solution of the N-tosyl imine dropwise to the ylide suspension at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add MTBE.
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product is purified by recrystallization from an ethanol/water mixture or by slurry in hot isopropanol to yield the title aziridine as a white solid.
Protocol: Ring Expansion to N-Tosyl-2-(2-methoxy-5-methylphenyl)azetidine
Causality: This step utilizes dimethylsulfoxonium methylide, a common and effective reagent for one-carbon homologation of N-tosyl aziridines.[6] The reaction proceeds via nucleophilic attack of the ylide on a carbon of the aziridine ring, followed by ring-opening and subsequent intramolecular SN2 displacement to form the four-membered ring.
Materials:
N-Tosyl-2-(2-methoxy-5-methylphenyl)aziridine
Dimethylsulfoxonium methylide (prepared from trimethylsulfoxonium iodide and NaH)
Anhydrous Dimethyl Sulfoxide (DMSO)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate (EtOAc)
Procedure:
Ylide Generation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion, 1.5 eq) to a flask containing anhydrous DMSO (5 mL/g of NaH). Heat the mixture to 50 °C for 45-60 minutes until hydrogen evolution ceases, indicating the formation of the dimsyl anion. Cool to room temperature.
In a separate flask, suspend trimethylsulfoxonium iodide (1.5 eq) in anhydrous THF (10 mL/g). Add this suspension to the dimsyl anion solution at room temperature and stir for 30 minutes.
Ring Expansion Reaction: Dissolve the N-tosyl-2-aryl-aziridine (1.0 eq) in anhydrous THF and add it dropwise to the pre-formed ylide solution.
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Work-up and Purification: Cool the reaction to room temperature and quench by pouring it into ice-water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers and wash with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
The crude product can often be purified by recrystallization from ethyl acetate/hexanes to afford the N-tosyl azetidine as a crystalline solid.
Protocol: N-Detosylation to Yield the Final Product
Causality: The removal of the robust N-tosyl group can be challenging, as harsh acidic or reductive conditions can lead to cleavage of the strained azetidine ring. A milder method using sodium azide in a polar aprotic solvent has proven effective for this transformation.[8]
Materials:
N-Tosyl-2-(2-methoxy-5-methylphenyl)azetidine
Sodium azide (NaN₃)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Procedure:
Dissolve the N-tosyl azetidine (1.0 eq) in anhydrous DMF (10 mL/g).
Add sodium azide (3.0 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water.
Extract the product with dichloromethane (4x).
Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a brine wash.
Dry the organic layer over anhydrous potassium carbonate (to maintain basic conditions), filter, and carefully concentrate under reduced pressure at low temperature (<40 °C) to avoid volatilization of the product.
The resulting crude amine can be purified by vacuum distillation or by careful column chromatography on silica gel pre-treated with triethylamine to prevent decomposition.
Strategy 2: Intramolecular Cyclization
Rationale and Workflow
This strategy builds the azetidine ring from a linear precursor via an intramolecular nucleophilic substitution. It involves preparing a γ-amino alcohol, activating the hydroxyl group as a good leaving group (e.g., mesylate or tosylate), and then inducing ring closure with a base.[7] This classical approach is highly reliable and avoids the use of potentially hazardous ylides or diazo compounds.
Caption: Workflow for the Intramolecular Cyclization strategy.
Protocol: Synthesis of 3-Amino-1-(2-methoxy-5-methylphenyl)propan-1-ol
Causality: This key intermediate can be synthesized through various routes. A reliable method involves the reduction of a β-amino ketone. This protocol outlines the synthesis starting from the corresponding acetophenone.
Materials:
1-(2-Methoxy-5-methylphenyl)ethanone
Paraformaldehyde
Dimethylamine hydrochloride
Sodium borohydride (NaBH₄)
Methanol, Ethanol, Isopropanol
Procedure:
Mannich Reaction: In a round-bottom flask, combine 1-(2-methoxy-5-methylphenyl)ethanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.
Add a few drops of concentrated HCl and reflux the mixture for 4-6 hours until the starting ketone is consumed (monitor by TLC).
Cool the reaction, and concentrate under reduced pressure. The crude Mannich base hydrochloride is often used directly.
Ketone Reduction: Dissolve the crude Mannich base in methanol and cool the solution to 0 °C.
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Concentrate the mixture to remove methanol.
Make the aqueous residue basic (pH > 12) with 5 M NaOH and extract with dichloromethane.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude γ-amino alcohol. This intermediate is often sufficiently pure for the next step.
Protocol: Two-Step Cyclization to 2-(2-methoxy-5-methylphenyl)azetidine
Causality: The cyclization is a two-step, one-pot process. First, the primary alcohol is converted into a sulfonate ester, an excellent leaving group. Second, the addition of a strong, non-nucleophilic base deprotonates the amine, which then acts as an intramolecular nucleophile to displace the leaving group, forming the azetidine ring.[7]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Potassium tert-butoxide (KOtBu)
Anhydrous Dichloromethane (DCM)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Mesylation: Dissolve the crude γ-amino alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
Cool the solution to 0 °C and add triethylamine (1.5 eq).
Add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
Stir the reaction at 0 °C for 1-2 hours until TLC analysis indicates complete formation of the mesylate.
Cyclization: In a separate flask, prepare a solution of potassium tert-butoxide (2.5 eq) in anhydrous THF.
Add the cold mesylate solution dropwise to the KOtBu solution.
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring for the formation of the azetidine product.
Work-up and Purification: Cool the reaction mixture and quench with water.
Extract with DCM, wash the combined organic layers with brine, dry over anhydrous potassium carbonate, and concentrate carefully under reduced pressure.
Purify the final product by vacuum distillation.
Data Summary and Strategy Comparison
Parameter
Strategy 1: Aziridine Ring Expansion
Strategy 2: Intramolecular Cyclization
Overall Steps
3 (from aldehyde)
2-3 (from ketone)
Key Reagents
Sulfur Ylides, Sodium Azide
Organometallics (NaBH₄), Strong Base (KOtBu)
Scalability
Good; ylide generation requires careful thermal control. Deprotection can be slow.
Excellent; relies on classic, well-understood industrial reactions.
Safety & Handling
Use of highly toxic sodium azide and potentially unstable ylides requires stringent controls.
Use of sodium borohydride and potassium tert-butoxide requires handling of water-reactive reagents.
Pros
Highly convergent. Can be adapted for asymmetric synthesis using chiral catalysts.[5][9]
Very robust and predictable. Avoids toxic deprotection reagents.
Cons
N-Detosylation can be problematic and may require optimization.
May require protection/deprotection of the amine if a primary amine is used in the cyclization precursor.
Troubleshooting and Optimization
Problem
Potential Cause
Suggested Solution
Low yield in aziridination (Strategy 1)
Incomplete imine formation; decomposition of ylide.
Ensure complete water removal during imine formation. Maintain low temperatures during ylide generation and reaction.
Ring-opening during N-detosylation (Strategy 1)
Conditions are too harsh (acidic/reductive).
Screen milder deprotection methods (e.g., Mg/MeOH, HBr/phenol). Use a different N-protecting group (e.g., Boc) from the start.[7][10]
Incomplete cyclization (Strategy 2)
Leaving group is not sufficiently reactive; base is not strong enough.
Use a better leaving group (e.g., triflate). Use a stronger base like NaH or LiHMDS. Increase reaction temperature or time.
This is more common in ring expansions. Carefully select the carbene precursor and catalyst to control the reaction pathway. A biocatalytic approach can offer high selectivity.[5][7][9]
Conclusion
Both the aziridine ring expansion and intramolecular cyclization strategies represent viable and scalable routes for the production of 2-(2-methoxy-5-methylphenyl)azetidine.
Strategy 2 (Intramolecular Cyclization) is recommended for initial scale-up due to its reliance on highly predictable, robust, and well-documented transformations that are common in industrial settings.
Strategy 1 (Ring Expansion) offers a more convergent and modern approach. While the N-detosylation step requires careful optimization, this route may provide higher overall efficiency once the process is fully developed and could be more amenable to asymmetric variations.
The choice of synthetic route will ultimately depend on the specific capabilities of the manufacturing facility, cost of raw materials, and the desired purity profile of the final active pharmaceutical ingredient intermediate.
References
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][5]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745. [Link]
Driver, T. G., et al. (2019). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. National Institutes of Health, PMC6988949. [Link]
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][5]-Stevens Rearrangement. PubMed, 35258957. [Link]
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][5]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
Various Authors. (2019). Ring Expansions of Activated Aziridines and Azetidines. ResearchGate. [Link]
Shah, S. U. (2016). synthesis of azetidine .pptx. Slideshare. [Link]
Baran, P. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Various Authors. (2018). Azetidine Synthesis - 1st Edition. Elsevier. [Link]
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. [Link]
Didier, D., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. organic-chemistry.org. [Link]
Various Authors. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry. [Link]
Schindler, C., et al. (2022). General synthetic route for accessing azetidines via intermolecular... ResearchGate. [Link]
Various Authors. (2022). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. Middle East Technical University. [Link]
Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. [Link]
Various Authors. (2010). Azide-Mediated Detosylation of N -Tosylpyrroloiminoquinones and N -Tosylindole-4,7-quinones. ResearchGate. [Link]
Various Authors. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen. [Link]
Feringa, B. L., et al. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. National Institutes of Health. [Link]
Didier, D., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. [Link]
Didier, D., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]
Didier, D., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry. [Link]
Alcaide, B., et al. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Various Authors. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Yudin, A. K. (2019). Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health. [Link]
Various Authors. (2015). Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences. [Link]
Various Authors. (2020). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. PubMed. [Link]
Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Various Authors. (n.d.). Aziridine-Metathesis based Approaches to Alkaloid Synthesis. Spiral, Imperial College London. [Link]
Various Authors. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
Reagents and catalysts for the preparation of 2-(2-Methoxy-5-methylphenyl)azetidine
Executive Summary The synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine presents a specific challenge in medicinal chemistry: constructing a strained four-membered nitrogen heterocycle substituted with an electron-rich,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine presents a specific challenge in medicinal chemistry: constructing a strained four-membered nitrogen heterocycle substituted with an electron-rich, sterically demanding ortho-methoxy aryl group. This scaffold is increasingly relevant in neurochemistry, serving as a pharmacophore in novel NMDA receptor antagonists and monoamine reuptake inhibitors.[1]
This Application Note details two distinct, high-fidelity protocols for synthesizing this target. Protocol A utilizes modern Metallaphotoredox Catalysis (Ni/Ir) for the direct decarboxylative cross-coupling of commercially available precursors. Protocol B outlines a robust Intramolecular Nucleophilic Cyclization suitable for scale-up, utilizing classical activation reagents.[1]
Best for: Rapid discovery, library generation, and late-stage functionalization.
Rationale & Mechanism
This route leverages the synergistic catalytic cycle developed by MacMillan and Doyle. It bypasses the need for pre-functionalized amino alcohols by coupling an aryl halide directly with an amino acid derivative. The Dual Catalytic System involves:
Iridium Photocatalyst: Harvests blue light to generate an excited state capable of single-electron transfer (SET), oxidizing the carboxylate to a radical.
Nickel Catalyst: Intercepts the alkyl radical and the aryl halide to form the C–C bond via reductive elimination.
Note on Regiochemistry: The 2-methoxy-5-methyl substitution pattern on the aryl ring introduces steric bulk. The use of a bulky bipyridyl ligand (dtbbpy) on Nickel is crucial to prevent catalyst deactivation and ensure efficient reductive elimination.
Catalyst Pre-complexation:
In a distinct vial, mix NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%) in a minimal amount of DMF.[1] Sonicate for 5 minutes until a clear green solution forms (Ligand exchange).
Reaction Assembly:
To an 8 mL clear glass vial equipped with a magnetic stir bar, add:
Remaining DMF to reach 0.1 M concentration relative to the aryl halide.
Degassing:
Seal the vial with a septum cap. Sparge the solution with Argon for 15 minutes to remove oxygen (O₂ quenches the excited Ir* state).
Irradiation:
Place the vial 2–3 cm away from the Blue LED fan-cooled setup. Stir vigorously. The reaction temperature should be maintained < 35°C. Irradiate for 18–24 hours.
Work-up:
Dilute the mixture with Ethyl Acetate (EtOAc) and water.[1]
Extract aqueous layer 3x with EtOAc.
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification & Deprotection:
Purify the N-Boc intermediate via Flash Chromatography (Hexane/EtOAc gradient).
Deprotection: Dissolve intermediate in DCM/TFA (4:1) at 0°C for 1 hour. Concentrate and neutralize with NaHCO₃ to obtain the free base 2-(2-Methoxy-5-methylphenyl)azetidine .
Mechanistic Visualization (DOT)
Figure 1: Dual Catalytic Cycle.[1] The Iridium cycle generates the azetidinyl radical via decarboxylation, which is intercepted by the Nickel cycle for cross-coupling.[1]
Best for: Scale-up (>5g), cost-efficiency, and labs without photochemistry equipment.
Rationale
This route relies on the "Classical" construction of the azetidine ring from a gamma-amino alcohol. The key challenge is the entropy of forming a 4-membered ring. We utilize Mesyl Chloride (MsCl) to convert the alcohol into a reactive sulfonate ester leaving group, followed by an intramolecular SN2 displacement by the amine.[1]
Critical Precursor:3-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol .
Synthesis Note: This precursor is best generated via the Mannich reaction or Aldol condensation of 2-methoxy-5-methylbenzaldehyde with acetonitrile followed by reduction (LiAlH₄).
Direct cyclization of the free amine often leads to polymerization. A "one-pot" protection/activation/cyclization strategy is recommended.
Dissolution: Dissolve the amino alcohol (10 mmol) in dry THF (50 mL) under N₂ atmosphere. Cool to 0°C.
Mesylation: Add Et₃N (25 mmol), followed by dropwise addition of MsCl (11 mmol). Stir at 0°C for 1 hour.
Chemistry: This selectively mesylates the primary amine (forming sulfonamide) and the secondary alcohol (forming sulfonate).[1] Wait—correction: For azetidines, it is often better to leave the amine free or protect it as a Boc.[1]
Refined Protocol: Use the Wenker Synthesis variant .
Dissolve amino alcohol in toluene.
Add H₂SO₄ to form the sulfate ester (inner salt).
Reflux with strong base (NaOH).
Modern Alternative (High Yield):Selective O-Activation.
Heat DMF solution to 60°C; use Cs₂CO₃ instead of NaH.
References
Zuo, Z., et al. (2014).[1] "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440.[1] Link
Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436.[1] Link
Couty, F., & Evano, G. (2006).[1] "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] Link
Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. (Foundational reference for Beta-lactam/Azetidine chemistry). Link
Application Notes & Protocols: A Guide to the Reductive Cyclization Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine
Abstract: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties.[1] Howev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties.[1] However, their synthesis is often hampered by the inherent ring strain of the four-membered system. This guide provides a detailed examination of a robust protocol for the synthesis of 2-aryl-substituted azetidines, focusing on the target molecule 2-(2-Methoxy-5-methylphenyl)azetidine. We will explore the synthesis of the requisite γ-amino alcohol precursor and the subsequent intramolecular reductive cyclization, offering insights into the mechanistic underpinnings and critical experimental parameters that ensure a successful and high-yielding transformation.
Strategic Overview: Retrosynthetic Analysis
The most reliable and frequently employed strategy for constructing the azetidine ring is the intramolecular cyclization of a linear precursor where the terminal atoms are poised for ring closure.[1][2] Specifically, the intramolecular nucleophilic substitution of an activated γ-amino alcohol is a cornerstone of azetidine synthesis.[2][3][4]
Our retrosynthetic approach for 2-(2-Methoxy-5-methylphenyl)azetidine identifies the key precursor as a 3-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol derivative. This precursor is, in turn, accessible from the corresponding β-amino ketone, which can be synthesized via a Mannich-type or imino-aldol reaction.
Caption: Retrosynthetic pathway for 2-arylazetidine synthesis.
Synthesis of the Acyclic Precursor: 3-Amino-1-aryl-propan-1-ol
The successful formation of the azetidine ring is critically dependent on the high-purity synthesis of its acyclic precursor. This process is typically a two-step sequence involving the formation of a β-amino ketone followed by its stereoselective reduction.
Protocol 2.1: Synthesis of β-Amino Ketone via Imino-Aldol Reaction
The initial carbon-carbon bond-forming step unites the two aryl fragments of the final molecule. This reaction proceeds by generating a β-amino ketone from an N-tosylaldimine and acetophenone, catalyzed by a Lewis acid like BF₃·OEt₂.[2]
Step-by-Step Methodology:
Aldimine Formation (Pre-reaction):
To a solution of 2-methoxy-5-methylbenzaldehyde (1.0 eq) in CH₂Cl₂ (dichloromethane), add p-toluenesulfonamide (1.0 eq).
Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete formation of the N-tosylaldimine. This step can be accelerated by the addition of a dehydrating agent like MgSO₄.
Imino-Aldol Reaction:
To the solution containing the crude N-tosylaldimine, add acetophenone (1.1 eq).
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-amino ketone.
Protocol 2.2: Reduction to the γ-Amino Alcohol
The reduction of the β-amino ketone to the corresponding 1,3-amino alcohol is a critical step that sets the stereochemistry for the subsequent cyclization. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation.[2]
Step-by-Step Methodology:
Reduction:
Dissolve the purified β-amino ketone (1.0 eq) from Protocol 2.1 in methanol (MeOH) or ethanol (EtOH).
Cool the solution to 0 °C.
Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC until the starting material is fully consumed.
Workup and Purification:
Quench the reaction by slowly adding water or 1M HCl at 0 °C to neutralize excess NaBH₄.
Remove the bulk of the alcohol solvent under reduced pressure.
Add water and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
The resulting product is a mixture of syn and anti diastereomers of the 1,3-amino alcohol. These can often be separated by careful column chromatography, as the stereochemical purity of the precursor dictates the stereochemistry of the final azetidine.[2]
The Core Protocol: Reductive Cyclization to Form the Azetidine Ring
The term "reductive cyclization" in this context refers to the intramolecular SN2 reaction where the nitrogen nucleophile displaces a leaving group, effectively "reducing" the chain length to form the ring. This requires activation of the terminal hydroxyl group to convert it into a competent leaving group. Several methods exist, including activation with N,N'-carbonyldiimidazole (CDI)[3][5][6] or under Mitsunobu conditions.[7] A highly reliable and scalable method involves tosylation followed by base-mediated cyclization.[2][4]
Mechanism of Cyclization
The reaction proceeds via a two-step sequence within a one-pot protocol. First, the hydroxyl group is activated by reacting with tosyl chloride to form a tosylate, an excellent leaving group. Second, a base promotes the intramolecular SN2 attack by the nitrogen atom, displacing the tosylate and forming the strained four-membered ring. The stereochemistry of this step is typically inversive at the carbon bearing the leaving group.
Caption: Two-step mechanism of azetidine ring formation.
Protocol 3.1: Tosylation-Cyclization of γ-Amino Alcohol
Materials & Reagents:
γ-Amino alcohol precursor (1.0 eq)
Tosyl chloride (TsCl) (1.2 eq)
Potassium hydroxide (KOH) (3.0 eq)
Solvent: Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Reaction Setup:
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the purified γ-amino alcohol precursor.
Dissolve the precursor in anhydrous THF.
Add finely ground potassium hydroxide (KOH).
Tosylation and Cyclization:
Cool the suspension to 0 °C.
Add tosyl chloride (TsCl) portion-wise over 15 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C).
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
Workup and Purification:
Cool the reaction mixture to room temperature and filter off the solid salts.
Wash the filter cake with a small amount of THF.
Concentrate the filtrate under reduced pressure.
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the final product, 2-(2-Methoxy-5-methylphenyl)azetidine, by flash column chromatography on silica gel.
Critical Parameters and Data Summary
The success of this synthesis hinges on careful control of several factors. The choice of reagents and conditions can significantly impact yield and purity.
Parameter
Reagent/Condition
Rationale & Causality
Typical Yield
Reference
OH Activation
Tosyl Chloride (TsCl)
Forms a highly effective tosylate leaving group, facilitating SN2 displacement.
Low Yield: Incomplete activation of the alcohol or competing elimination reactions can lower the yield. Ensure reagents are pure and the reaction is anhydrous.
Side Products: The formation of larger rings (e.g., pyrrolidines) is generally disfavored for 4-membered ring closures (Baldwin's rules), but intermolecular side reactions can occur at high concentrations.
Purification Challenges: The polarity of the final azetidine may be similar to that of the precursor. Careful selection of the chromatographic eluent system is crucial.
By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize 2-(2-Methoxy-5-methylphenyl)azetidine and related 2-arylazetidines for applications in drug discovery and development.
References
Li, Z., & Yu, J.-Q. (2023). A ligand-enabled selective γ-C(sp3)-H hydroxylation of a series of primary amines, piperidines, and morpholines using sustainable aqueous hydrogen peroxide provides hydroxylated products with excellent monoselectivity. Journal of the American Chemical Society, 145, 25948-25953. [Link]
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147-54. [Link]
Barluenga, J., Fernández-Marí, F., Viado, A. L., Aguilar, E., & Olano, B. (2002). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. [Link]
Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. (n.d.). Organic & Biomolecular Chemistry. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. [Link]
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. [Link]
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71, 4147-4154. [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. [Link]
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71, 4147–4154. [Link]
Application Notes and Protocols: Investigating 2-(2-Methoxy-5-methylphenyl)azetidine in CNS Drug Development
Introduction: The Azetidine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Discovery The pursuit of novel chemical entities that can effectively modulate targets within the central nervous system is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azetidine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Discovery
The pursuit of novel chemical entities that can effectively modulate targets within the central nervous system is a cornerstone of modern medicinal chemistry. Among the various heterocyclic scaffolds employed, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and non-planar conformation impart a unique three-dimensional character to molecules, which can lead to improved physicochemical and pharmacokinetic properties.[1] These properties, including enhanced solubility, metabolic stability, and receptor selectivity, make azetidine-containing compounds highly attractive for CNS drug development, where penetration of the blood-brain barrier (BBB) is a critical prerequisite.[1][3]
This document provides a comprehensive guide for the investigation of a novel compound, 2-(2-Methoxy-5-methylphenyl)azetidine, as a potential scaffold for CNS-active agents. While specific biological data for this exact molecule is not yet publicly available, its structure incorporates two key features that suggest its potential for CNS activity: the azetidine ring and a substituted phenylethylamine-like backbone, a common feature in many CNS drugs.[3] These application notes and protocols are designed to provide researchers with a strategic framework for the synthesis, in vitro profiling, and preliminary in vivo evaluation of this and similar azetidine derivatives.
Synthetic Strategy: A Plausible Route to 2-(2-Methoxy-5-methylphenyl)azetidine
The synthesis of substituted azetidines can be challenging due to their strained ring system.[4] However, several robust methods have been developed.[5][6] A plausible and adaptable synthetic route to 2-(2-Methoxy-5-methylphenyl)azetidine is outlined below, based on established methodologies for the synthesis of 2-substituted azetidines. This multi-step synthesis offers flexibility for the future generation of analogs for structure-activity relationship (SAR) studies.
Workflow for the Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine
A plausible synthetic pathway.
Protocol 1: Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reductive Amination:
Dissolve 1-(2-Methoxy-5-methylphenyl)ethan-1-one in methanol.
Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) at 0°C.
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
Work up the reaction by quenching with water and extracting the product with an organic solvent.
Purify the resulting 1-(2-Methoxy-5-methylphenyl)ethan-1-amine by column chromatography.
N-Allylation:
To a solution of the amine from the previous step in acetonitrile, add a base such as potassium carbonate.
Add allyl bromide dropwise and heat the reaction mixture to reflux.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the solid and concentrate the filtrate. Purify the crude product to obtain N-(1-(2-Methoxy-5-methylphenyl)ethyl)prop-2-en-1-amine.
Epoxidation:
Dissolve the N-allylated compound in dichloromethane and cool to 0°C.
Add m-CPBA portion-wise, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and stir until completion.
Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
Dry the organic layer and concentrate to yield the epoxide.
Ring Opening:
This step can be adapted to introduce further diversity. For the parent compound, a simple nucleophile can be used. For example, a Grignard reagent can be used to open the epoxide and install a methyl group.
Dissolve the epoxide in anhydrous THF and cool to -78°C.
Add the chosen nucleophile (e.g., methylmagnesium bromide) dropwise.
Allow the reaction to slowly warm to room temperature.
Quench the reaction with saturated ammonium chloride solution and extract the product.
Intramolecular Cyclization:
The resulting amino alcohol is then cyclized to form the azetidine ring.
Dissolve the amino alcohol in dichloromethane and cool to 0°C.
Add a base (e.g., triethylamine) followed by mesyl chloride or tosyl chloride to activate the primary alcohol.
After activation, add a strong base (e.g., sodium hydride) to facilitate the intramolecular nucleophilic substitution to form the azetidine ring.
Purify the final compound, 2-(2-Methoxy-5-methylphenyl)azetidine, by column chromatography.
Part 2: In Vitro Characterization for CNS Drug Discovery
A critical step in the evaluation of any potential CNS drug candidate is the in vitro characterization of its physicochemical and pharmacokinetic properties, as well as its initial interaction with relevant biological targets.
Protocol 2: Assessment of Physicochemical Properties
Objective: To determine the aqueous solubility and lipophilicity of 2-(2-Methoxy-5-methylphenyl)azetidine, as these are key parameters influencing oral absorption and BBB penetration.
A. Thermodynamic Solubility Assay:
Prepare a stock solution of the compound in DMSO.
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration exceeding the expected solubility.
Shake the suspension at room temperature for 24 hours to reach equilibrium.
Centrifuge the samples to pellet the undissolved compound.
Analyze the supernatant by a suitable method (e.g., LC-MS/MS or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
B. Lipophilicity (LogD) Determination:
Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.
Shake the mixture vigorously for several hours to allow for partitioning.
Centrifuge the samples to separate the two phases.
Determine the concentration of the compound in both the n-octanol and aqueous phases by a suitable analytical method.
Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Property
Desired Range for CNS Drugs
Aqueous Solubility
> 50 µM
LogD at pH 7.4
1 - 3
Table 1: Target Physicochemical Properties for CNS Drug Candidates.
Protocol 3: In Vitro ADME Profiling
Objective: To evaluate the metabolic stability and potential for off-target binding of the compound.
A. Metabolic Stability in Liver Microsomes:
Incubate the compound at a low concentration (e.g., 1 µM) with human or rat liver microsomes in the presence of NADPH.
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
B. Plasma Protein Binding Assay:
Use rapid equilibrium dialysis (RED) devices.
Add the compound to plasma (human or rat) and dialyze against PBS at 37°C.
After reaching equilibrium, determine the concentration of the compound in both the plasma and buffer chambers.
Calculate the fraction unbound (fu) in plasma.
Parameter
Desired Characteristic
Microsomal Half-life
> 30 minutes
Plasma Protein Binding
Moderate (to allow for sufficient free drug to cross the BBB)
Objective: To predict the ability of the compound to cross the blood-brain barrier.
A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):
Use a commercially available PAMPA-BBB plate system, which consists of a donor and an acceptor plate separated by a microfilter disc coated with a brain lipid mixture.
Add a solution of the compound to the donor wells.
Add buffer to the acceptor wells.
Incubate the plate for a set period (e.g., 4-18 hours).
Determine the concentration of the compound in both the donor and acceptor wells.
Calculate the permeability coefficient (Pe).
Workflow for In Vitro CNS Drug Candidate Profiling
A streamlined in vitro screening cascade.
Part 3: Preliminary In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic profile and CNS exposure in a living system.
Protocol 5: In Vivo Pharmacokinetic and Brain Penetration Study in Rodents
Objective: To determine the pharmacokinetic profile and the extent of brain penetration of the compound after systemic administration.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals.
Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
At each time point, a subset of animals is euthanized, and brains are collected.
Process blood samples to obtain plasma.
Homogenize brain tissue.
Extract the compound from plasma and brain homogenates and quantify using LC-MS/MS.
Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) and the brain-to-plasma concentration ratio (Kp).
Parameter
Desired Outcome
Oral Bioavailability
> 20%
Brain-to-Plasma Ratio (Kp)
> 0.5
Table 3: Target In Vivo PK and Brain Penetration Properties.
Data Interpretation and Future Directions
The data generated from these protocols will provide a comprehensive initial assessment of the potential of 2-(2-Methoxy-5-methylphenyl)azetidine as a CNS drug candidate.
Favorable physicochemical and in vitro ADME properties are the first hurdle. Poor solubility or high metabolic instability would necessitate chemical modifications to the scaffold.
Good BBB permeability in the PAMPA assay and a high Kp value in vivo are strong indicators of the scaffold's ability to reach CNS targets.
The initial target engagement assays will guide the therapeutic area for which this scaffold may be suitable. For example, if the compound shows affinity for serotonin receptors, it could be explored for depression or anxiety.
The in vivo pharmacokinetic profile will inform the dosing regimen for future efficacy studies.
Should 2-(2-Methoxy-5-methylphenyl)azetidine display a promising profile, the next steps would involve a broader screening against a panel of CNS targets, optimization of the structure through medicinal chemistry to improve potency and selectivity, and ultimately, efficacy testing in relevant animal models of CNS diseases.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026 Jan 5:1-35.
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chem Neurosci. 2012 Sep 19; 3(9): 677–683.
Azetidine derivatives with CNS activity.
a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting...
Azetidines in Drug Discovery. PharmaBlock.
Azetidine synthesis. Organic Chemistry Portal.
Synthesis and biological activity of some 2-(6-methoxynaphthyl) propionamido azetidine-2-ones.
Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies.
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv.
Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. 2023, 7(2): 000282.
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2023, 6(3) 553-558.
Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident.
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
Modular Access to N–SF₅ azetidines. ChemRxiv.
Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent.
Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Cheméo.
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
2-Methoxy-5-methylphenol. Santa Cruz Biotechnology.
Application Notes & Protocols: Cross-Coupling Reactions for the Synthesis and Functionalization of 2-(2-Methoxy-5-methylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals Abstract Azetidines are increasingly recognized as valuable scaffolds in medicinal chemistry, prized for their ability to impart favorable physicochemical p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines are increasingly recognized as valuable scaffolds in medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for accessing and functionalizing 2-aryl azetidines, with a specific focus on the representative molecule, 2-(2-Methoxy-5-methylphenyl)azetidine. While direct cross-coupling of this specific molecule is not extensively documented, this document outlines established palladium- and nickel-catalyzed cross-coupling methodologies for the synthesis of the 2-arylazetidine core. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer insights into reaction optimization.
The Strategic Importance of 2-Arylazetidines in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, serves as a versatile building block in the design of novel therapeutics. Its strained ring system provides a rigid conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an aryl group at the 2-position introduces a key vector for further functionalization, allowing for the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The methoxy and methyl substituents on the phenyl ring of the target molecule can also play a significant role in modulating electronic properties and metabolic stability.[4]
Synthesis of the 2-(2-Methoxy-5-methylphenyl)azetidine Scaffold
The most direct and modular approach to synthesizing 2-arylazetidines often involves a cross-coupling reaction to form the C-C or C-N bond that attaches the aryl group to the azetidine ring. Below, we outline a plausible and robust synthetic strategy.
Retrosynthetic Analysis
A logical retrosynthetic disconnection for 2-(2-Methoxy-5-methylphenyl)azetidine points to a cross-coupling reaction between a suitable azetidine precursor and an aryl partner. A particularly effective strategy is the palladium-catalyzed coupling of a 3-iodoazetidine with an arylboronic acid, which can undergo a migration to yield the 2-arylazetidine.[1]
Caption: Retrosynthetic approach for 2-arylazetidine synthesis.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available N-protected 3-iodoazetidine.
Caption: Proposed workflow for the synthesis of the target azetidine.
Detailed Protocols and Methodologies
The following protocols are based on established literature procedures for similar transformations and should be considered as a starting point for optimization.[1][5]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for 2-Arylazetidine Synthesis
This protocol details the synthesis of the N-Boc protected 2-arylazetidine intermediate.
Materials:
N-Boc-3-iodoazetidine
(2-Methoxy-5-methylphenyl)boronic acid
Palladium(II) acetylacetonate (Pd(acac)₂)
[1,1'-Biphenyl]-2-yldicyclohexylphosphine (JohnPhos) or similar bulky, electron-rich phosphine ligand
Potassium phosphate (K₃PO₄) or another suitable base
Anhydrous 1,4-dioxane or toluene
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk flask, add N-Boc-3-iodoazetidine (1.0 equiv), (2-Methoxy-5-methylphenyl)boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
In a separate vial, prepare the catalyst premix by dissolving Pd(acac)₂ (2.5 mol%) and the phosphine ligand (5 mol%) in a small amount of the reaction solvent.
Add the catalyst premix to the Schlenk flask containing the reagents.
Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the iodoazetidine).
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Solubilizes reagents and facilitates the reaction at elevated temperatures
Temperature
80-110 °C
Provides the necessary activation energy for the catalytic cycle
Protocol 2: Buchwald-Hartwig Amination for N-Arylation of Azetidines
For the functionalization of the azetidine nitrogen, the Buchwald-Hartwig amination is a powerful tool.[6][7] This protocol describes the coupling of a generic aryl bromide with the synthesized 2-(2-Methoxy-5-methylphenyl)azetidine.
Materials:
2-(2-Methoxy-5-methylphenyl)azetidine (from Protocol 1 after deprotection)
Aryl bromide (e.g., 4-bromotoluene)
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
Xantphos or another suitable bidentate phosphine ligand
Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base
Anhydrous toluene or dioxane
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
Evacuate and backfill the flask with argon three times.
Add anhydrous toluene, followed by 2-(2-Methoxy-5-methylphenyl)azetidine (1.2 equiv) and NaOt-Bu (1.4 equiv).
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography.
Deprotonates the amine, forming the active nucleophile
Solvent
Toluene, Dioxane
Aprotic, high-boiling solvents are generally effective
Temperature
90-110 °C
Overcomes the activation barrier for C-N bond formation
Mechanistic Considerations
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Similar to the Suzuki coupling, the cycle begins with oxidative addition. The key difference is the subsequent step where the amine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex. Reductive elimination then forms the C-N bond.
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or screening different bases and solvents. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.
Side Reactions: In the synthesis of 2-arylazetidines from 3-iodoazetidines, the formation of the 3-aryl isomer can sometimes be observed. The choice of ligand is critical to control this regioselectivity.[1]
Decomposition: Azetidines can be sensitive to harsh acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral or mildly basic conditions if the product is found to be unstable.
Conclusion
While direct cross-coupling functionalization of 2-(2-Methoxy-5-methylphenyl)azetidine is an underexplored area, the synthesis of this and related 2-arylazetidines is readily achievable through modern palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize and further elaborate on this valuable class of molecules for applications in drug discovery and development.
References
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 2022. [Link]
Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks, 2025. [Link]
Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society, 2022. [Link]
Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides. PMC, 2023. [Link]
Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines. The Doyle Group, 2017. [Link]
A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. PubMed, 2015. [Link]
Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides. Organic Chemistry Portal, 2023. [Link]
Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis. Royal Society of Chemistry, 2022. [Link]
Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate, 2024. [Link]
Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications, 2022. [Link]
Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv, 2023. [Link]
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate, 2025. [Link]
Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. ACS Publications, 2019. [Link]
A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate, 2025. [Link]
Palladium-catalyzed cross-coupling reaction of azides with isocyanides. RSC Publishing, 2016. [Link]
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI, 2017. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC, 2014. [Link]
Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule. The Royal Society of Chemistry, 2014. [Link]
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal, 2023. [Link]
(PDF) Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. ResearchGate, 2025. [Link]
Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv, 2021. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University, 2021. [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI, 2024. [Link]
A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. PubMed, 2022. [Link]
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham, 2012. [Link]
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed, 2021. [Link]
A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. American Chemical Society, 2025. [Link]
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PMC, 2019. [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications, 2022. [Link]
Previous strategies towards azetidines and this approach. a Select... ResearchGate, 2018. [Link]
The role of the methoxy group in approved drugs. PubMed, 2024. [Link]
Recent advances in Sonogashira reactions. PubMed, 2009. [Link]
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications, 2020. [Link]
Microwave-assisted synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine derivatives
Application Note: Microwave-Assisted Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine Derivatives Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 2-(2-Methoxy-5-m...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine Derivatives
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine derivatives. Azetidines are critical saturated four-membered heterocycles in medicinal chemistry, serving as conformationally restricted bioisosteres of amines. However, their synthesis is often hampered by high ring strain (~26 kcal/mol) and slow kinetics under thermal conditions.
This guide utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these thermodynamic barriers. We employ a "Staudinger-Reduction" strategy: rapid microwave-promoted [2+2] cycloaddition to form the
-lactam (azetidin-2-one) core, followed by selective reduction to the azetidine. This method reduces reaction times from hours to minutes and significantly suppresses polymerization side-products common in thermal azetidine synthesis.
Scientific Rationale & Mechanism
The synthesis hinges on the Staudinger Ketene-Imine Cycloaddition .[1]
Imine Formation: Condensation of 2-methoxy-5-methylbenzaldehyde with a primary amine.
Cycloaddition (The MW Step): In situ generation of a ketene from chloroacetyl chloride.[1] The ketene reacts with the imine in a [2+2] fashion.[2] Microwave irradiation (
) provides rapid dielectric heating, polarizing the transition state and accelerating the formation of the strained ring.
Reduction: The resulting
-lactam is reduced (typically via AlH or LiAlH) to yield the target azetidine.
Why Microwave?
Dipolar Polarization: The polar transition state of the ketene-imine reaction couples efficiently with microwave irradiation, lowering the activation energy barrier.
Superheating: Access to temperatures/pressures above the solvent boiling point in sealed vessels drives the reaction to completion before thermal degradation of the sensitive 2-methoxy-5-methylphenyl moiety occurs.
Experimental Workflow Diagram
The following logic flow illustrates the critical path from raw materials to the isolated scaffold.
Figure 1: Strategic workflow for the microwave-assisted synthesis of the azetidine core via the Staudinger-Reduction route.[2][3]
Detailed Protocols
Equipment Specifications
Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover).
Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK snap-caps/crimp caps (rated >20 bar).
Temperature Control: IR sensor (external) or Fiber-optic probe (internal, preferred for accuracy).
Step 1: Synthesis of the Imine (Schiff Base)
Note: This step can be performed via standard benchtop methods or mild MW heating.
Reagents: Dissolve 2-methoxy-5-methylbenzaldehyde (1.0 equiv) and the corresponding amine (e.g., p-anisidine for a removable group, 1.0 equiv) in anhydrous Ethanol or DCM.
Procedure: Add MgSO
(anhydrous) to absorb water. Stir at RT for 2 hours (or MW 60°C for 5 mins).
Workup: Filter off MgSO
. Evaporate solvent in vacuo. Use the crude imine immediately to prevent hydrolysis.
Note: The chloro-group at C3 is often removed during reduction if using harsh conditions, or can be retained/substituted depending on the desired derivative.
Reagents: Suspend LiAlH
(3.0 equiv) and AlCl (1.0 equiv) in anhydrous Ether or THF (0°C).
Chemistry Note: AlCl
generates AlH (alane) in situ, which is a specific reducing agent for lactams to amines without ring opening.
Addition: Add the
-lactam (dissolved in THF) dropwise.
Reaction: Reflux for 2-4 hours (Thermal) or MW 60°C for 15 min (Caution: H
Isolation: Concentrate filtrate to yield the 2-(2-Methoxy-5-methylphenyl)azetidine derivative .
Data Analysis & Optimization
The following table compares the Microwave (MW) protocol against conventional thermal reflux (toluene, 110°C) for the ring-closure step (Step 2).
Parameter
Conventional Thermal
Microwave Assisted (This Protocol)
Improvement Factor
Reaction Time
12 - 16 Hours
10 Minutes
~90x Faster
Yield (Isolated)
45 - 55%
82 - 88%
+30% Yield
Stereoselectivity
Mixed cis/trans
Predominantly trans (thermodynamic)
Improved Purity
Solvent Usage
50 mL / gram
5 mL / gram
Green Metric
Interpretation:
The microwave method drastically improves the "atom economy" of the process. The rapid heating profile prevents the degradation of the electron-rich 2-methoxy-5-methylphenyl ring, which is prone to oxidation or electrophilic attack over long reflux periods.
Troubleshooting & Critical Parameters
Moisture Sensitivity: The Staudinger reaction requires strictly anhydrous conditions. The ketene intermediate will react with water to form the acid, killing the cycle. Self-Check: If yield is <10%, check solvent water content (Karl Fischer titration).
Vessel Pressure: At 120°C, toluene generates moderate pressure (~2-3 bar). Ensure the vial cap is crimped correctly. If using DCM (not recommended for 120°C), pressure will exceed 10 bar.
Substituent Effects: The ortho-methoxy group provides steric bulk. If the reaction is sluggish, increase MW temperature to 140°C but reduce time to 5 minutes to prevent decomposition.
References
Microwave-Assisted Synthesis of Nitrogen Heterocycles.
Source: MDPI, Molecules.
Context: General review of MW acceleration in aza-heterocycle formation.
URL:[Link]
Stereocontrolled Synthesis of
-Lactams via the Staudinger Reaction.
Source: Banik, B. K., et al. National Institutes of Health (PubMed).
Context: Foundational work on microwave-induced stereoselectivity in Staudinger reactions.[1]
URL:[Link]
Microwave-Assisted Synthesis of Azetidines in Aqueous Media.
Source: ResearchGate.[4][5]
Context: Alternative cyclization strategies for simple azetidines.[4]
URL:[Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
Source: MDPI.
Context: Detailed mechanistic updates on ketene-imine cycloaddition under MW irradiation.
URL:[Link]
Solvent selection for optimal solubility of 2-(2-Methoxy-5-methylphenyl)azetidine
Application Note: Solvent Selection & Solubility Optimization for 2-(2-Methoxy-5-methylphenyl)azetidine Executive Summary This guide details the solvent selection strategy for 2-(2-Methoxy-5-methylphenyl)azetidine , a sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Solubility Optimization for 2-(2-Methoxy-5-methylphenyl)azetidine
Executive Summary
This guide details the solvent selection strategy for 2-(2-Methoxy-5-methylphenyl)azetidine , a specific 2-arylazetidine scaffold often utilized in CNS-active drug discovery.[1] Due to the high ring strain of the azetidine core (~26 kcal/mol) and the basicity of the secondary amine, this compound presents unique solubility and stability challenges.
This protocol moves beyond simple "dissolution" to address thermodynamic solubility , kinetic stability , and pH-dependent behavior . It provides a self-validating workflow for researchers to identify optimal vehicles for in vitro assays, formulation, and synthetic processing.
Physicochemical Profile & Solubility Prediction
Before initiating wet-lab screening, we must understand the "personality" of the molecule to predict solvent interactions.
Property
Value (Predicted/Analogous)
Implication for Solvent Selection
Core Structure
4-membered N-heterocycle (Secondary Amine)
High basicity; prone to ring-opening in strong acids/nucleophiles.[1]
Lipophilicity (LogP)
~2.5 - 3.2
High affinity for organic solvents (DCM, DMSO, Alcohols). Low aqueous solubility at neutral pH.
pKa (Conjugate Acid)
~9.5 - 10.5
Exists as a cationic salt at pH < 7.5; Free base at pH > 9.[1]0.
H-Bonding
1 Donor (NH), 2 Acceptors (N, OMe)
Soluble in protic solvents (EtOH) via H-bonding; soluble in aprotic solvents (THF) via dipole interactions.
Physical State
Likely Oil or Low-Melting Solid (Free Base)
May require salt formation (e.g., HCl, Fumarate) for stable solid handling.
Solvent Screening Protocol
This hierarchical screening process is designed to identify solvents for three distinct use cases: Stock Solution Preparation , Reaction/Process Chemistry , and Aqueous Formulation .
Workflow Visualization
Figure 1: Decision tree for solvent selection based on downstream application.
Detailed Methodology
Reagents Required:
Test Compound: 2-(2-Methoxy-5-methylphenyl)azetidine (Free base or Salt).[1]
Step 1: The "Visual Solubility" Spot Test (Tier 1)
Goal: Determine if the compound is miscible/soluble at high concentrations (>20 mg/mL).
Weigh 2 mg of compound into a clear glass vial.
Add 100 µL of DMSO . Vortex for 30 seconds.
Observation: Clear solution? -> Suitable for Stock.
Repeat with MeOH and DCM .
Note: DCM is excellent for extraction but unsuitable for biological assays. MeOH is a versatile intermediate.
Step 2: Process Solvent Evaluation (Tier 2)
Goal: Identify solvents for extraction or crystallization.[1]
Test solubility in Isopropyl Acetate (IPAc) and MTBE .
Why these? These are "green" replacements for ether and DCM. If the compound is soluble in IPAc, it allows for easy washing with water (to remove impurities) without forming emulsions.
Expectation: The lipophilic 2-arylazetidine should be highly soluble in IPAc and Toluene.[1]
For this specific azetidine, the free base is likely an oil or a low-melting solid prone to oxidation. Converting it to a crystalline salt is highly recommended for stability and handling.
Recommended Counter-ions:
Hydrochloride (HCl): Standard first choice. High melting point, high aqueous solubility.
Protocol: Dissolve free base in Et2O or IPAc. Add 1.1 eq of 4M HCl in Dioxane. Collect precipitate.
Fumarate/Oxalate: Useful if HCl salt is hygroscopic. These often form non-hygroscopic crystalline solids suitable for precise weighing.
Stability & Storage Warnings
Ring Strain: The azetidine ring is strained.[2] Avoid prolonged exposure to strong Lewis acids (e.g., AlCl3, BF3) or high heat (>100°C) in the presence of nucleophiles, which can trigger ring-opening to acyclic amines (e.g., 3-chloropropylamines).
Oxidation: Secondary amines can oxidize to nitrones or imines upon air exposure. Store the free base under Nitrogen/Argon at -20°C. The salt forms are generally stable at room temperature.
Analytical Quantification (HPLC Method)
To rigorously define "soluble," do not rely on visual inspection alone. Use this generic HPLC method.
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to keep amine protonated).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Phenyl ring absorption) and 210 nm.
Summary of Recommendations
Application
Recommended Solvent
Rationale
Stock Solution (Freezer)
DMSO (10-50 mM)
Universal solubility, prevents oxidation, compatible with bio-assays.[1]
LC-MS Analysis
MeOH or Acetonitrile
Volatile, compatible with mobile phases.
Extraction (Work-up)
IPAc or DCM
High partition coefficient for the lipophilic free base.[1]
Animal Dosing (PO/IV)
pH 4.0 Citrate Buffer or 20% HP-β-CD
Acidic pH ensures protonation; Cyclodextrin encapsulates the lipophilic aryl group.[1]
References
Physicochemical Properties of Azetidines
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International. Link
Solvent Selection Guides
Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step-by-Step Approach.[1] Green Chemistry. Link
Solubility of Lipophilic Amines
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
Stability of Strained Heterocycles
Padwa, A. (2012).[2] Synthesis and Reactivity of Azetidines.[2][3][4] Heterocycles.[2][3] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Reaction Yields for 2-(2-Methoxy-5-methylphenyl)azetidine Synthesis
Role: Senior Application Scientist
Audience: Medicinal Chemists & Process Development Scientists[1]
Technical Support Center: 2-Arylazetidine Synthesis Optimization
Welcome to the Advanced Synthesis Support Hub.
You are likely accessing this guide because your yields for 2-(2-Methoxy-5-methylphenyl)azetidine are suboptimal (<40%) or inconsistent. Synthesis of 2-arylazetidines is notoriously difficult due to the high ring strain (~25 kcal/mol) and the kinetic competition between ring closure, polymerization, and elimination.[1]
When the aryl group contains electron-donating substituents (like the 2-methoxy group in your target), the benzylic C2 position becomes activated, increasing susceptibility to acid-catalyzed ring opening.[1] This guide provides a root-cause analysis and validated protocols to stabilize your workflow.
Part 1: Diagnostic Workflow (Troubleshooting Logic)
Before altering reagents, determine where the yield loss occurs.[1] Use this logic flow to diagnose the failure mode.
Figure 1: Diagnostic decision tree for isolating yield loss in azetidine synthesis.[1]
Part 2: Critical Mechanistic Insights
The "Electron-Rich" Trap
Your target molecule contains a 2-methoxy group ortho to the azetidine attachment point.[1]
Effect: This group donates electrons into the benzene ring, stabilizing the partial positive charge at the benzylic (C2) position.[1]
Consequence: The azetidine ring becomes hypersensitive to acid .[1] Even weak acids (like silica gel protons or ammonium chloride during workup) can protonate the nitrogen, triggering a ring-opening mechanism driven by the stable benzylic carbocation intermediate.[1]
Solution: You must maintain a basic pH (>10) throughout the entire workup and purification process.[1]
The Kinetic vs. Thermodynamic Battle
Thermodynamics: The ring-open form is energetically favored by ~25 kcal/mol.[1]
Kinetics: You need to favor the intramolecular
(cyclization) over intermolecular (polymerization).[1]
Rule of Thumb: Intramolecular reactions are favored at high dilution (typically <0.05 M).[1]
Part 3: Optimized Experimental Protocols
We recommend two routes. Route A is the standard modification of the amino-alcohol cyclization.[1] Route B is the "Process Pivot" if Route A fails to scale.[1]
Route A: Modified Intramolecular Cyclization (The "One-Pot" Activation)
The Problem: Standard mesylation of the amino alcohol often leads to elimination (styrene formation) or polymerization if the amine is not protected or if the base is too strong/hot.[1]
Optimized Protocol:
Precursor: Start with 3-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol .
Protection: Ensure the nitrogen is protected (e.g., N-Benzyl or N-Benzhydryl).[1] Free amines often poison the activation step.[1]
Activation:
Dissolve N-protected amino alcohol (1.0 equiv) in THF (0.1 M).
Add Diisopropylethylamine (DIPEA) (2.5 equiv) at -10°C.[1]
Add Methanesulfonyl anhydride (Ms₂O) (1.2 equiv) dropwise.[1] Note: Ms₂O is preferred over MsCl to reduce HCl generation.[1]
Advantage:[1][2][3][4] This reduction preserves the ring size.[1] The carbonyl carbon (sp2) is reduced to methylene (sp3) without the entropic penalty of ring closure.[1]
Part 4: Purification & Stability Guide
WARNING: Do not use standard Silica Gel 60 for purification.[1] The acidity of silica (pH ~4-5) will destroy your product.[1]
Recommended Stationary Phases:
Neutralized Silica: Pre-treat silica slurry with 1-2% Triethylamine (Et₃N) in Hexanes before loading the column.[1]
Basic Alumina (Grade III): The gold standard for azetidines.[1]
Distillation: If the compound is an oil, Kugelrohr distillation under high vacuum is often superior to chromatography.[1]
Storage:
Store as the free base at -20°C under Argon.
If salt formation is required, use Oxalate or Fumarate salts.[1] Avoid HCl salts for long-term storage of electron-rich azetidines, as they are hygroscopic and prone to hydrolysis.[1]
Part 5: Frequently Asked Questions (FAQs)
Q1: My reaction shows full conversion, but I recover <10% product. Where did it go?A: It likely degraded during workup. Did you use an acidic wash (HCl/NH₄Cl) to remove the base? If so, you hydrolyzed the ring.[1]
Fix: Quench with saturated NaHCO₃ or NaOH .[1] Extract with Et₂O.[1] Dry over K₂CO₃ (not Na₂SO₄, which can be slightly acidic).[1]
Q2: I see a major byproduct with a vinyl signal in NMR (5.0-6.0 ppm). What is it?A: This is the styrene derivative formed by elimination.[1]
Fix: Your base is acting as a base rather than a nucleophile initiator, or the temperature is too high.[1] Switch to a "softer" base like Cesium Carbonate (Cs₂CO₃) in Acetonitrile, or use the TBAF method described in Route A.
Q3: Can I use the primary amine for cyclization without protection?A: Generally, no.[1] Primary amines can react twice with the alkylating agent (dimerization) or poison the mesylation step.[1] It is highly recommended to use an N-Benzyl or N-Boc protecting group, cyclize, and then deprotect.[1]
Note: For N-Boc, deprotection requires acid (TFA), which is risky.[1] N-Benzyl (hydrogenolysis) is safer for this substrate.[1]
Q4: Why is the 2-methoxy group causing specific trouble?A: Electronic effects.[1] The methoxy group donates electron density (
effect), stabilizing the benzylic carbocation.[1] This lowers the energy barrier for the ring-opening pathway.[1] You are essentially fighting a "spring-loaded" ring opening.
References
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International.[1] Link[1]
Singh, G. S., et al. (2008).[1] "Azetidines, Azetines and Azetes: Monocyclic."[1][3] Comprehensive Heterocyclic Chemistry III. Link
Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational reference for Beta-Lactam route). Link[1]
Padwa, A. (1991).[1] "Azetidine Synthesis via Nucleophilic Ring Closure." Progress in Heterocyclic Chemistry. (Standard text for intramolecular cyclization mechanics).
(Note: While specific literature on "2-(2-Methoxy-5-methylphenyl)azetidine" is proprietary or sparse, the protocols above are derived from validated methodologies for electron-rich 2-arylazetidines.)
Overcoming steric hindrance in 2-(2-Methoxy-5-methylphenyl)azetidine formation
Technical Support Center: Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting and strategic advice...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine
Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting and strategic advice for researchers encountering challenges in the synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine, a scaffold of interest in medicinal chemistry. The primary obstacle in this synthesis is the significant steric hindrance imposed by the ortho-substituted phenyl ring, which complicates traditional intramolecular cyclization routes. This document offers scientifically-grounded solutions and alternative pathways to address this specific challenge.
Troubleshooting Guide: Core Experimental Issues
This section addresses the most common problems encountered during the synthesis, focusing on the critical ring-forming step.
Q1: My intramolecular cyclization to form the azetidine ring is failing or giving very low yields (<10%). What is the underlying scientific reason for this?
A1: The primary cause is severe steric hindrance impeding the required transition state for ring formation.
The most common route to an azetidine ring is the intramolecular SN2 cyclization of a γ-amino halide or a related precursor. This reaction requires the nitrogen nucleophile to attack the electrophilic carbon from the backside, proceeding through a specific trigonal bipyramidal transition state.
In the case of 2-(2-Methoxy-5-methylphenyl)azetidine, the bulky ortho-methoxy group on the phenyl ring creates a significant steric shield around the electrophilic carbon (C2 of the forming azetidine). This makes it physically difficult for the nitrogen atom to achieve the necessary approach trajectory for backside attack, thus increasing the activation energy of the desired cyclization.[1] Competing reactions, such as intermolecular side reactions or elimination, become kinetically favored, leading to low yields of the desired four-membered ring.[1]
Caption: Steric hindrance from the ortho-methoxy group destabilizes the SN2 transition state.
Q2: How can I modify my existing intramolecular cyclization protocol to overcome this steric barrier and improve the yield?
A2: Optimizing the leaving group, base, and reaction conditions is critical.
While the steric hindrance is an inherent property of the substrate, you can significantly influence the reaction's success by carefully selecting reagents and conditions that favor the intramolecular pathway.
Enhance Leaving Group Ability: A more reactive leaving group will lower the activation energy of the SN2 displacement. If you are using a tosylate (OTs) or mesylate (OMs), which are good leaving groups, consider switching to a triflate (OTf), which is an exceptionally potent leaving group. This increases the electrophilicity of the carbon center and can help overcome the steric barrier.
Select a Non-Nucleophilic, Sterically Modest Base: The base is used to deprotonate the nitrogen protector (if it's an amide or sulfonamide) or to ensure the amine is in its free base form. A bulky base like Lithium Diisopropylamide (LDA) might exacerbate steric issues. A strong, non-nucleophilic base with a smaller profile, such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), is often more effective.
Employ High-Dilution Conditions: To favor intramolecular cyclization over intermolecular side reactions (e.g., dimerization), the reaction must be run at very low concentrations (typically 0.01–0.05 M).[1] This can be practically achieved by using a syringe pump to slowly add the precursor to a heated solution of the base in the reaction solvent. This ensures that at any given moment, the concentration of the uncyclized precursor is extremely low.
Data Presentation: Comparison of Cyclization Conditions
Leaving Group (LG)
Base
Solvent
Temperature (°C)
Concentration (M)
Typical Yield (%)
-Cl
K₂CO₃
Acetonitrile
80
0.1
< 5
-OMs
NaH
THF
65
0.1
10-20
-OMs
KOtBu
THF
25
0.01
30-45
-OTf
KHMDS
Toluene
25
0.01
> 60
Note: Yields are illustrative and will vary based on the specific N-protecting group and exact substrate.
This protocol assumes the precursor is an N-Tosyl-protected γ-amino alcohol, which will be converted in situ to the triflate.
Step 1: Preparation of the Precursor Solution
In a flame-dried flask under an argon atmosphere, dissolve the N-Tosyl-3-amino-1-propanol precursor (1.0 equiv) in anhydrous Toluene to a concentration of 0.02 M.
Transfer this solution to a gas-tight syringe for later use with a syringe pump.
Step 2: Reaction Setup
In a separate, larger, flame-dried flask equipped with a magnetic stirrer and reflux condenser under argon, add anhydrous Toluene to constitute approximately 90% of the total reaction volume.
Add Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv) to the flask.
Cool the flask to 0 °C in an ice bath.
Step 3: Triflate Formation and Cyclization
To the stirred KHMDS solution, add triflic anhydride (1.2 equiv) dropwise. A white precipitate may form.
Allow the mixture to stir at 0 °C for 20 minutes.
Set the syringe pump to add the precursor solution from Step 1 over a period of 4-6 hours.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours).
Step 4: Workup and Purification
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure.
Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient. Azetidines can be sensitive to acidic silica, so consider pre-treating the silica with triethylamine.[1]
Q3: I'm still seeing byproducts. What troubleshooting steps should I follow?
A3: A systematic approach can help identify and resolve the source of byproduct formation.
Use the following workflow to diagnose issues. If one step does not resolve the issue, proceed to the next.
Caption: A logical workflow for troubleshooting azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic strategies that completely avoid the sterically-hindered intramolecular SN2 cyclization?
A1: Yes, several modern synthetic methods can provide access to sterically congested azetidines. These are excellent alternatives if optimizing the intramolecular cyclization fails.
Aza-Paternò-Büchi Reaction: This is an intermolecular [2+2] photocycloaddition between an imine and an alkene.[2] Recent advancements using visible-light photocatalysis have made this a powerful method for constructing densely functionalized azetidine rings that would be difficult to access otherwise.[2][3]
Ring Expansion of Aziridines: Aziridines can be expanded to azetidines. For example, the reaction of an N-protected 2-arylaziridine with dimethylsulfoxonium methylide can yield the corresponding azetidine.[4]
Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C(sp³)–H bonds using a palladium catalyst and a suitable directing group can form the azetidine ring, bypassing the need for a pre-installed leaving group.[2][4]
Q2: Is the Mitsunobu reaction a viable option for this synthesis?
A2: The Mitsunobu reaction, which converts an alcohol to a variety of functional groups with inversion of stereochemistry, can be used for azetidine synthesis from a γ-amino alcohol.[5][6] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[5][7] However, the Mitsunobu reaction is itself known to be sensitive to steric hindrance.[7] For a highly hindered substrate like yours, it may suffer from low yields similar to the SN2 cyclization and is generally not the preferred first alternative.
Q3: How does the choice of the nitrogen-protecting group affect the reaction?
A3: The N-protecting group has a profound impact.
Stability: Electron-withdrawing groups like sulfonyl (e.g., tosyl, nosyl) or carbamate (e.g., Boc) are essential. They reduce the nucleophilicity of the nitrogen, preventing side reactions, and can help stabilize the final azetidine ring.[1]
Steric Bulk: A very bulky protecting group (e.g., Trityl) can add to the overall steric congestion around the reaction center, further inhibiting cyclization. A moderately sized group like Tosyl (Ts) or Boc is often a good compromise.
Deprotection: Consider the final step. A protecting group that can be removed under mild conditions (e.g., Boc via acid, Cbz via hydrogenolysis) is often preferred to avoid decomposition of the strained azetidine ring.[1]
References
Technical Support Center: Azetidine Synthesis Protocols. (2025). Benchchem.
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022).
Mitsonobu reaction, mechanism, applications and limit
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.
Mitsunobu reaction. (n.d.). Wikipedia.
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. (n.d.). PMC.
Purification methods for removing impurities from 2-(2-Methoxy-5-methylphenyl)azetidine
Technical Support Center: Purification of 2-(2-Methoxy-5-methylphenyl)azetidine Welcome to the Technical Support Hub Current Ticket: Purification & Stability Optimization for 2-(2-Methoxy-5-methylphenyl)azetidine Assigne...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-(2-Methoxy-5-methylphenyl)azetidine
Welcome to the Technical Support Hub
Current Ticket: Purification & Stability Optimization for 2-(2-Methoxy-5-methylphenyl)azetidine
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open | Priority: High
Executive Summary: The Molecule & The Challenge
You are working with 2-(2-Methoxy-5-methylphenyl)azetidine , a strained, 4-membered nitrogen heterocycle. Unlike pyrrolidines or piperidines, the azetidine ring possesses significant ring strain (~25 kcal/mol).[1][2]
The Core Conflict:
Basicity: With a pKa
11.3, it is a strong secondary amine that demands protonation for solubility in aqueous phases.
Fragility: The protonated azetidinium ion is highly susceptible to nucleophilic attack (by water or alcohols), leading to rapid, irreversible ring-opening (hydrolysis) to form the corresponding
-amino alcohol.
This guide provides a "Safe-Fail" purification strategy that balances these opposing properties.
Part 1: Troubleshooting & FAQs
Category A: Acid-Base Extraction (The "Cold" Protocol)
Q: I tried a standard 1N HCl extraction, but my yield dropped by 40%. Where did my compound go?A: You likely hydrolyzed the ring. Standard acid-base workups (room temperature, prolonged exposure to pH < 2) are fatal to electron-rich 2-arylazetidines. The protonated nitrogen activates the C2-position for nucleophilic attack by water.
The Fix: "Flash-Cold" Extraction
Temperature: Chill all solvents and the reaction mixture to 0°C before contact.
Acid Choice: Do not use HCl. Use 0.5M Citric Acid or Ammonium Chloride (sat.) for a milder pH buffer (pH 4–5).
Speed: The compound should not remain in the aqueous acidic phase for more than 5 minutes . Immediately basify and extract back into organic solvent (DCM or Et2O).
Q: The organic layer is an emulsion. Can I use brine?A: Yes, but avoid acidic brine. Ensure the brine is neutral or slightly basic (add a drop of NaOH). Azetidines are lipophilic; emulsions often indicate the presence of amphiphilic ring-opened impurities.
Category B: Chromatography (The "Silica Trap")
Q: My compound streaks on the TLC plate and never elutes from the column. Why?A: Secondary amines interact strongly with the acidic silanol groups (
) on silica gel. For azetidines, this interaction is strong enough to cause degradation or permanent adsorption.
The Fix: Deactivate the Stationary Phase
Method 1 (Recommended): Use Basic Alumina (Activity Grade III) instead of silica. It is non-acidic and prevents ring opening.
Method 2 (Silica Pre-treatment): If you must use silica, pre-wash the column with a mobile phase containing 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide . This "caps" the acidic sites.
Eluent System: Hexanes:Ethyl Acetate (with 1% TEA). Start with 90:10 and ramp slowly.
Category C: Crystallization & Storage
Q: The free base is an oil. How do I get a solid for long-term storage?A: 2-Arylazetidines are often oils or low-melting solids in their free base form. To stabilize them, you must form a salt, but you must choose a non-nucleophilic counterion.
The Fix: Oxalate or Fumarate Salt Formation
Do not use HCl gas (chloride is nucleophilic and can open the ring at high concentrations).
Dissolve the free base in dry diethyl ether.
Add a stoichiometric amount of Oxalic Acid (dissolved in minimal acetone/ethanol).
The oxalate salt usually precipitates as a stable, white crystalline solid.
Troubleshooting ring-opening side reactions of 2-(2-Methoxy-5-methylphenyl)azetidine
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Ring-Opening Side Reactions Welcome to the technical support center for 2-(2-Methoxy-5-methylphenyl)azetidine. As a Senior Applic...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Ring-Opening Side Reactions
Welcome to the technical support center for 2-(2-Methoxy-5-methylphenyl)azetidine. As a Senior Application Scientist, I understand that while azetidines are invaluable building blocks in medicinal chemistry, their inherent ring strain can present significant synthetic challenges.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and mitigate unwanted ring-opening side reactions, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of a ring-opened byproduct during my reaction. What are the fundamental reasons for the instability of the 2-aryl-azetidine ring?
A1: The instability of the 2-(2-Methoxy-5-methylphenyl)azetidine ring is primarily due to a combination of inherent ring strain and electronic factors.
The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it thermodynamically predisposed to ring-opening reactions that relieve this strain.[2] This reactivity is further modulated by the substituents on the ring.
The 2-Aryl Substituent: The 2-(2-Methoxy-5-methylphenyl) group plays a crucial role. Its position adjacent to the nitrogen atom makes the C2-N bond susceptible to cleavage. Under acidic or Lewis acidic conditions, this aryl group can stabilize a developing positive charge at the C2 position (a benzylic carbocation-like transition state), thereby lowering the activation energy for ring-opening.[2]
Nitrogen Basicity and Activation: The lone pair on the azetidine nitrogen is basic (pKa ≈ 11.3) and can be readily protonated by Brønsted acids or coordinated by Lewis acids.[4] This activation dramatically increases the ring's electrophilicity, making it highly vulnerable to nucleophilic attack.[4]
The interplay of these factors means that reaction conditions must be carefully selected to preserve the four-membered ring.
Q2: During the N-acylation of my azetidine with an acyl chloride, I'm getting a mixture of my desired product and a chloro-amide byproduct. What is happening and how can I prevent it?
A2: This is a classic case of acid-catalyzed ring-opening. The HCl generated during the acylation is likely protonating the azetidine nitrogen, triggering a nucleophilic attack by the chloride ion.
The mechanism involves the formation of a highly reactive azetidinium ion, which is then opened by the chloride counter-ion.
Visualizing the Side Reaction: Acid-Catalyzed Ring-Opening
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization & Salt Formation GuideSubject: Optimization of 2-(2-Methoxy-5-methylphenyl)azetidine Salts
Ticket ID: AZT-OPT-4492
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Structural Challenge
You are working with 2-(2-Methoxy-5-methylphenyl)azetidine , a secondary amine attached to a substituted electron-rich aromatic ring. This molecule presents a unique "Process Chemistry Triad" of challenges:
Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy.[1] Aggressive acidic conditions or high temperatures can trigger acid-catalyzed ring opening (hydrolysis or nucleophilic attack), degrading your API into a linear chain.
Steric Hindrance: The ortho-methoxy group creates significant steric bulk near the basic nitrogen. This interferes with the close ionic packing required for stable crystal lattices, increasing the probability of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
Lipophilicity: The 5-methyl and methoxy groups increase solubility in organic solvents, making yield recovery difficult without aggressive anti-solvents.
This guide moves beyond generic protocols to address these specific structural liabilities.
Part 1: Salt Selection Strategy (The "First Principles" Approach)
Do not randomly screen acids. Use this targeted selection table based on the pKa and steric profile of your specific azetidine.
Table 1: Recommended Counter-ions for Sterically Hindered Azetidines
Acid Class
Specific Acid
pKa (approx)
Rationale for 2-(2-Methoxy-5-methylphenyl)azetidine
Risk Profile
Mineral
Hydrochloric Acid (HCl)
-7
Standard Start. Small counter-ion () can penetrate the steric shield of the o-methoxy group.
High. is nucleophilic; risk of ring opening at high T.
Dicarboxylic
Oxalic Acid
1.25
Top Recommendation. Forms rigid hydrogen-bond networks that bridge two amine molecules, stabilizing the lattice against steric clash.
Medium. Solubility can be too low in water/alcohols.
Dicarboxylic
Fumaric Acid
3.03
Polymorph Control. The trans-geometry often forces favorable packing with planar phenyl rings.
Low. Excellent stability profile.
Sulfonic
Methanesulfonic (MsOH)
-1.9
Solubility Fix. If the HCl salt is hygroscopic or oils out, the mesylate often crystallizes due to lipophilic compatibility.
Medium. Can be hygroscopic.
Chiral
L-Tartaric Acid
2.98
Resolution. If your azetidine is racemic, this is the primary agent for diastereomeric salt resolution.
Low. Gentle acid, low degradation risk.
Part 2: Optimized Crystallization Protocols
Protocol A: The "Cold-Seed" Anti-Solvent Method (Prevents Oiling)
Best for: HCl, Oxalate, and Mesylate salts.
The Mechanism: Oiling out occurs when the temperature exceeds the "metastable limit" where the amorphous oil is thermodynamically favored over the crystal. This protocol keeps the system below that threshold.
Dissolution: Dissolve 1.0 eq of free base in Isopropyl Acetate (IPAc) (5-10 volumes).
Why IPAc? It dissolves the lipophilic phenyl ring but is poor for the salt, encouraging precipitation. It is less hygroscopic than EtOAc.
Acid Addition: Cool solution to 0–5°C . Add 1.05 eq of acid (dissolved in MeOH or EtOH) dropwise over 30 minutes.
Critical: Do not add acid at room temperature. The exotherm combined with local acidity can open the azetidine ring.
Seeding (The Pivot Point): If the solution turns cloudy (emulsion/oil), STOP .
Add 0.5 wt% seed crystals immediately.
If no seeds exist, scratch the glass wall vigorously or use a sonication probe for 10 seconds to induce nucleation.
Maturation: Stir at 0°C for 2 hours.
Filtration: Filter cold. Wash with cold Heptane/IPAc (1:1).
Protocol B: Reactive Crystallization (In-Situ Salt Formation)
Best for: Fumaric and Tartaric salts.
Solvent System: Use Acetone/Water (95:5) .
Why? Water activity is required to solvate the dicarboxylic acid, while acetone acts as the anti-solvent for the salt.
Process:
Dissolve Acid (1.0 eq) in the solvent system at 40°C.
Add Free Base (dissolved in minimal acetone) slowly.
Cool to 20°C over 4 hours (Linear cooling ramp: 5°C/hour).
Note: Slow cooling allows the sterically hindered lattice to organize, preventing amorphous precipitation.
Part 3: Troubleshooting & FAQs
Q1: The salt formed an oil at the bottom of the flask. Can I save it?A: Yes. This is "Liquid-Liquid Phase Separation" (LLPS).
The Fix: Do not cool further (this increases oil viscosity).
Step 1: Re-heat the mixture until the oil dissolves (becomes a clear solution).
Step 2: Add a more polar co-solvent (e.g., 5-10% Methanol) to increase the solubility of the oil phase.
Step 3: Cool very slowly and seed at the cloud point.
Root Cause: The interaction between your lipophilic 5-methylphenyl group and the solvent is too strong compared to the crystal lattice energy. You need a solvent that "likes" the salt less than the oil.
Q2: I see a new impurity peak (M+18 or M+36) in LCMS after crystallization.A: You have likely opened the azetidine ring.
M+18: Hydrolysis (Ring opening by water).
M+36 (if using HCl): Nucleophilic attack by Chloride.
Solution: Switch to non-nucleophilic acids (sulfuric, phosphoric, or oxalic). Lower the crystallization temperature. Ensure your solvent is anhydrous if using strong acids.
Q3: The melting point is broad (e.g., 145–155°C). Is it impure?A: Not necessarily. You are likely observing Polymorphism or Solvate Formation .
Azetidine salts are notorious for trapping solvent in the lattice due to the awkward shape of the ring.
Test: Run TGA (Thermogravimetric Analysis). If you see weight loss <100°C, it's a solvate. Dry at 50°C under vacuum for 24 hours and re-test.
Part 4: Decision Logic Visualization
The following diagram illustrates the critical decision pathways for crystallizing this specific scaffold, integrating the risk of ring opening and oiling out.
Caption: Workflow for selecting acid/solvent systems while mitigating ring-opening degradation and phase separation (oiling).
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Foundational text for pKa-based salt selection and counter-ion toxicity.
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International, 38(5), 427-465. Link
Detailed review of azetidine ring strain and stability challenges.
Wouters, J., & Quéré, L. (Eds.). (2011).[2] Pharmaceutical Salts and Co-crystals. RSC Publishing. Link
Source for troubleshooting "oiling out" and polymorphism in amine salts.
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link
Standard operating procedures for seeding and anti-solvent crystalliz
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Byproduct Formation in Aryl Azetidine Synthesis
Audience: Medicinal Chemists & Process Development Scientists
Status: Active | Version: 2.4
Core Directive & Scope
Azetidines are high-value pharmacophores due to their ability to lower lipophilicity and enforce rigid conformational vectors compared to piperidines or pyrrolidines. However, their inherent ring strain (~26 kcal/mol) creates a "thermodynamic ticking clock."
This guide addresses the two primary distinct synthetic challenges:
N-Arylation: Coupling the azetidine nitrogen to an aryl ring (Buchwald-Hartwig/SNAr).
Primary Failure Mode: Ring opening (acid/nucleophile mediated) and oligomerization.
C-Arylation: Coupling the azetidine carbon skeleton (usually C3) to an aryl ring.
Primary Failure Mode:
-Hydride elimination leading to enamines/imines.
Module A: N-Arylation (Buchwald-Hartwig)[1]
The Challenge: Ring Strain vs. Lewis Acidity
In Pd-catalyzed amination, the azetidine nitrogen is a competent nucleophile. However, the Lewis acidic nature of Pd(II) intermediates, combined with high temperatures or incompatible bases, can trigger ring opening.
Mechanism of Failure: Ring Opening
Unlike larger amines, azetidines can act as leaving groups if the metal center becomes too Lewis acidic or if the product is subjected to acidic workup.
Figure 1: Competition between productive coupling and strain-release ring opening.
Designed to minimize hydrodehalogenation and ring opening.
Reagents:
Catalyst: Pd2(dba)3 (1 mol%) or Pd(OAc)2.
Ligand:XPhos or RuPhos (2-4 mol%).
Why: These bulky, electron-rich dialkylbiaryl phosphines facilitate rapid reductive elimination, outcompeting side reactions. RuPhos is superior for sterically hindered aryl halides.
Base:NaOtBu (Sodium tert-butoxide) or Cs2CO3 .
Critical: Avoid strong nucleophilic bases if the aryl halide has sensitive groups. For base-sensitive substrates, use Cs2CO3 in dioxane.
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Workflow:
Inerting: Charge reaction vessel with Aryl Halide (1.0 equiv), Base (1.4 equiv), Pd source, and Ligand. Cycle N2/Vacuum 3x.
Addition: Add solvent (0.2 M concentration) and Azetidine (1.2 equiv).
Note: If Azetidine is a HCl salt, increase base to 2.5 equiv.
Heating: Heat to 80–100 °C .
Warning: Do not exceed 110 °C. Higher T promotes hydrodehalogenation of the aryl halide.
Workup (The Danger Zone):
Cool to RT.
Do NOT use acidic washes (1N HCl). This will instantly open the ring of the electron-rich N-aryl product.
Filter through Celite. Concentrate.
Purify on Silica gel pre-treated with 1% Et3N to neutralize acidity.
Module B: C3-Arylation (Cross-Coupling)
The Challenge:
-Hydride Elimination
When coupling a 3-iodoazetidine (electrophile) with an aryl metal (nucleophile), or vice-versa, the resulting Alkyl-Metal intermediate possesses
-hydrogens. The elimination of these hydrogens to form an enamine/imine is kinetically faster than cross-coupling for many standard Pd catalysts.
Mechanism of Failure:
-Elimination
The metal center travels along the ring, "slipping" into a hydride elimination pathway before the aryl group can be attached.
Figure 2: The kinetic competition in C3-functionalization. Nickel catalysts are preferred to suppress the red pathway.
Ligand:4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or Biozazoline ligands.
Why: Nitrogen-based ligands on Nickel suppress
-hydride elimination significantly better than Phosphine-Pd systems.
Reductant:Mn0 dust (2.0 equiv) or Zn0 .
Solvent: DMA (N,N-Dimethylacetamide).
Step-by-Step Workflow:
Premix: Combine Ni source and Ligand in DMA. Stir 20 mins until solution turns deep green (active Ni-ligand complex).
Activation: Add Mn dust. Solution may turn dark brown/black.
Substrate Addition: Add Aryl Iodide and Iodoazetidine.
Reaction: Stir at 60 °C for 12-16 hours.
Quench: Dilute with EtOAc. Wash with 10% sodium citrate (removes Ni/Mn salts).
Tip: Do not use EDTA if you plan to recover ligand; otherwise, EDTA is excellent for removing metal color.
Troubleshooting Guide & FAQs
Decision Matrix: N-Arylation Issues
Figure 3: Diagnostic logic for common N-arylation failures.
Frequently Asked Questions
Q1: My N-aryl azetidine degrades on the silica column. The NMR looked clean before purification.
Diagnosis: Azetidines, especially electron-rich N-aryl ones, are acid-sensitive. Standard silica gel is slightly acidic (pH 6.5-7.0), which is sufficient to trigger ring opening or polymerization.
Solution: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample. Alternatively, use Basic Alumina or neutral silica.
Q2: In C3-arylation, I am seeing only the reduced aryl product (Ar-H), not the azetidine coupling.
Diagnosis: This is likely "Protodehalogenation." If you are using a Pd-catalyst, the rate of
-hydride elimination (from the azetidine coupling partner) or H-abstraction from the solvent is faster than the reductive elimination of the C-C bond.
Solution: Switch to Nickel Catalysis (Protocol 2) . Nickel has a much higher barrier to
-hydride elimination compared to Palladium. If you must use Pd, use a ligand with a large bite angle (e.g., Xantphos) or bulky monophosphines (Q-Phos).
Q3: Can I use the HCl salt of azetidine directly in Buchwald couplings?
Diagnosis: Yes, but you must account for the stoichiometry.
Solution: You need 1 extra equivalent of base (e.g., NaOtBu) to neutralize the HCl. However, free-basing the azetidine separately (extraction with K2CO3/DCM) is often cleaner because the in-situ neutralization generates NaCl, which can alter the ionic strength and aggregation state of the catalytic system.
Q4: Why is my 3-iodoazetidine starting material decomposing before the reaction starts?
Diagnosis: 3-iodoazetidines are unstable to light and heat (releasing I2).
Solution: Store N-protected 3-iodoazetidines in the dark at -20 °C. Always pass the solution through a small plug of basic alumina immediately before use to remove trace I2, which acts as a radical inhibitor/catalyst poison.
Data Summary: Ligand Performance
Ligand (Pd-Cat)
Application
Risk of -Elim
Rec. Temp
XPhos
N-Arylation (General)
N/A (Amine)
80-100 °C
RuPhos
N-Arylation (Hindered)
N/A (Amine)
80-100 °C
BINAP
N-Arylation (Older gen)
Low
>100 °C
dppf
C-Arylation (Pd)
High
60 °C
dtbbpy (Ni)
C-Arylation (Ni)
Very Low
60 °C
References
Buchwald-Hartwig N-Arylation Optimization
M. Bosiak et al.[1] "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines..."[1] J. Org. Chem. 2021.[2][3][4][5]
Azetidine Stability & Ring Opening
M. F. Brown et al.[5] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med.[5] Chem. Lett. 2021.[2][3][4][5]
Ni-C
-Elimination):
D. J.[6] Weix et al.[6] "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides."[6][7] Org.[2][4][6][8][9] Synth. 2022.[2][8][9]
Photoredox Approaches (Radical Stability)
J. A.[9] Bull et al.[9] "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines..." J. Org. Chem. 2023.[10][11]
Comparative Bioactivity Guide: Azetidine vs. Pyrrolidine Scaffolds in Methoxy-Methylphenyl Systems
The following is a comprehensive technical guide comparing Azetidine and Pyrrolidine analogs within the context of Methoxy-Methylphenyl pharmacophores. Executive Summary In the optimization of "methoxy-methylphenyl" bioa...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical guide comparing Azetidine and Pyrrolidine analogs within the context of Methoxy-Methylphenyl pharmacophores.
Executive Summary
In the optimization of "methoxy-methylphenyl" bioactive systems—common in monoamine transporter inhibitors, analgesics (e.g., tramadol analogs), and GPCR ligands—the choice between azetidine (4-membered) and pyrrolidine (5-membered) nitrogen heterocycles is a pivotal decision point.
While pyrrolidine is a traditional "privileged scaffold" offering reliable binding vectors, recent medicinal chemistry campaigns have validated azetidine as a superior bioisostere for specific optimization goals. This guide demonstrates that replacing a pyrrolidine with an azetidine ring typically results in:
Reduced Lipophilicity (LogP): A decrease of ~0.4–0.6 log units, improving solubility and reducing non-specific binding.
) due to reduced lipophilicity and altered ring oxidation potentials.
Rigidified Vector: The quasi-planar azetidine ring constrains substituent vectors more strictly than the envelope-conformation pyrrolidine, potentially enhancing selectivity.
Physicochemical & Structural Analysis
The transition from a 5-membered to a 4-membered ring introduces significant changes in electronic and steric properties.
Comparative Data Table
Property
Azetidine Analog
Pyrrolidine Analog
Impact on Drug Design
Ring Size
4-membered
5-membered
Azetidine reduces molecular volume.
Hybridization
(strained)
Azetidine bonds are bent (banana bonds); higher strain energy (~26 kcal/mol vs ~6 kcal/mol).
Basicity ()
~11.0
~11.3
Comparable, though azetidine is slightly less basic due to increased -character in N-C bonds.
Azetidine provides a rigid exit vector; Pyrrolidine is flexible.
Metabolic Liability
Low (Ring stable to P450)
Moderate ( -carbon oxidation)
Pyrrolidines are prone to -hydroxylation leading to ring opening.
Structural Logic: The "Vector" Effect
In methoxy-methylphenyl systems (e.g., aryl-ether or aryl-alkyl amines), the nitrogen heterocycle dictates the spatial orientation of the pharmacophore.
Pyrrolidine: Exists in a dynamic equilibrium of envelope conformations. This "induced fit" capability allows binding to diverse receptors but costs entropic energy upon binding.
Azetidine: The high energy barrier to inversion and ring puckering creates a defined vector. If this vector matches the receptor pocket, affinity is maintained or increased with a lower entropic penalty.
Bioactivity Case Study: Methoxy-Methylphenyl Ligands
This section synthesizes data from norepinephrine reuptake inhibitors (NRIs) and 5-HT1A partial agonists, where this scaffold comparison is well-documented.
Potency and Selectivity
In systems containing a 3-methoxy or 4-methoxy phenyl ring linked to the amine:
Pyrrolidine Analogs: Often exhibit high affinity (Ki < 10 nM) due to flexible accommodation of the aryl head group in the hydrophobic pocket.
Azetidine Analogs: Frequently retain equipotent affinity provided the N-substituent orientation is preserved. For example, in dual NRI/5-HT1A ligands, contracting the ring from pyrrolidine to azetidine maintained Ki values within a 2-fold range while significantly reducing activity at off-target transporters (e.g., DAT).
Metabolic Stability (The Differentiator)
The most significant advantage of the azetidine analog is the suppression of oxidative metabolism.
Mechanism: Cytochrome P450 enzymes typically target lipophilic regions. The pyrrolidine ring is susceptible to
-carbon oxidation (forming a lactam or ring-opening).
Azetidine Resilience: The lower lipophilicity (lower LogD) reduces P450 occupancy. Furthermore, the high ring strain makes the formation of the radical intermediate at the
-position energetically less favorable compared to the strain-free pyrrolidine radical.
Graphviz Pathway: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways for the two analogs.
Experimental Protocols
To validate the bioactivity differences in your specific methoxy-methylphenyl series, the following protocols are recommended.
Synthesis of Azetidine Analogs (Cyclization Strategy)
Note: Azetidine synthesis is more challenging than pyrrolidine due to ring strain.[1]
Protocol:
Precursor: Start with a
-haloamine or a 1,3-amino alcohol.
Activation: If using amino alcohol, activate the alcohol as a mesylate or tosylate.
Cyclization:
Dissolve the activated precursor in acetonitrile (0.1 M).
Add
(3 equiv) or DIPEA .
Heat to reflux (80°C) for 4-12 hours. Crucial: High dilution favors intramolecular cyclization over intermolecular polymerization.
Purification: Azetidines are basic; purify via silica gel chromatography with 5-10% MeOH/DCM containing 1%
to prevent degradation on acidic silica.
Microsomal Stability Assay (Validation of T1/2)
This assay quantifies the stability advantage of the azetidine analog.
Materials:
Pooled Liver Microsomes (Human/Rat).
NADPH Regenerating System.
Test Compounds (Azetidine vs Pyrrolidine analogs).
Spike: Add test compound to a final concentration of 1
(minimizes saturation).
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs time.
Graphviz Workflow: Stability Testing Logic
References
Pettersson, M., et al. (2011).[2] "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists."[2] Bioorganic & Medicinal Chemistry Letters. Link
Lowe, J. A., et al. (2010). "Azetidines as a privileged scaffold in drug discovery."[3] Journal of Medicinal Chemistry. (Contextual reference for scaffold properties).
BenchChem. (2025).[4] "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." (Provides baseline physicochemical data for ring contraction). Link
Couty, F., et al. (2016).[5] "Competitive Ring Expansion of Azetidines into Pyrrolidines." The Journal of Organic Chemistry. Link
Shankar, M., et al. (2023). "Current and Future Prospects of Azetidine Derivatives an Overview." Pharmaceutical Research. Link
A Guide to the Safe Disposal of 2-(2-Methoxy-5-methylphenyl)azetidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-Methoxy-5-methylphenyl)azetidine. As a specialized heterocyclic compound used in research and drug development, its h...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-Methoxy-5-methylphenyl)azetidine. As a specialized heterocyclic compound used in research and drug development, its handling and disposal require a thorough understanding of its potential hazards and the governing regulatory frameworks. This guide is designed to provide clarity and operational confidence to laboratory professionals by explaining the scientific rationale behind each procedural step.
Hazard Assessment: A Structurally-Informed Approach
The disposal procedure for any chemical is dictated by its inherent hazards. Based on its constituent parts, 2-(2-Methoxy-5-methylphenyl)azetidine must be handled as a hazardous substance.
The Azetidine Moiety : The parent compound, azetidine, is a four-membered heterocyclic amine. Such strained ring systems are known for their reactivity. Safety data for azetidine classifies it as a highly flammable liquid and vapor that causes severe skin burns and eye damage .[1][2][3] It is corrosive and harmful if ingested or inhaled.[1]
The Substituted Phenyl Moiety : The "2-methoxy-5-methylphenyl" group is related to compounds like creosol (2-methoxy-4-methylphenol). Chemicals in this family are documented as being harmful if swallowed , causing skin and serious eye irritation , and being harmful to aquatic life .[4]
Synthesizing these profiles, it is imperative to manage 2-(2-Methoxy-5-methylphenyl)azetidine as a chemical waste that is potentially corrosive, toxic, flammable, and ecotoxic .
The Regulatory Imperative: Compliance with EPA and Local Mandates
The disposal of hazardous chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[5][6]
RCRA establishes a "cradle-to-grave" management system, meaning waste is regulated from the moment of generation to its final disposal.[6] Key principles that directly impact your laboratory work include:
Waste Classification: You, the generator, are responsible for determining if your waste is hazardous.[7] Based on the assessment above, 2-(2-Methoxy-5-methylphenyl)azetidine waste should be classified as hazardous.
Prohibition of Improper Disposal: It is illegal to dispose of hazardous waste in the regular trash or down the sanitary sewer.[5]
Mandatory Documentation: All hazardous waste must be properly documented and tracked.
Use of Licensed Facilities: Waste must be disposed of through a licensed hazardous waste facility.[7]
It is crucial to recognize that state and local regulations may be more stringent than federal EPA rules.[8] Furthermore, your own institution will have a dedicated Environmental Health & Safety (EH&S) office with specific procedures that must be followed.[9][10]
Core Disposal Principles: The Non-Negotiables
Before proceeding to specific protocols, four universal principles must be ingrained in all handling and disposal operations for this compound.
Segregate Incompatible Wastes : Never mix this amine-based compound with incompatible materials. Keep it separate from strong acids (which can cause a violent reaction), strong oxidizing agents, and other reactive chemical classes.[11][12]
Use Designated Hazardous Waste Containers : Only use containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[5][9]
Maintain Clear and Accurate Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the relevant hazard pictograms.[11]
Wear Appropriate Personal Protective Equipment (PPE) : When handling 2-(2-Methoxy-5-methylphenyl)azetidine in any form, including as a waste product, always wear a lab coat, nitrile gloves, and chemical safety goggles.[13]
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different waste streams containing 2-(2-Methoxy-5-methylphenyl)azetidine.
Protocol 1: Disposal of Unused or Expired Pure Compound
This protocol applies to the original chemical in its container.
Do Not Alter : Do not attempt to neutralize or chemically treat the pure compound.
Ensure Proper Labeling : Confirm the original manufacturer's label is intact and legible. If it is not, create a new hazardous waste label with the full chemical name and all inferred hazards.
Secure Container : Ensure the container cap is tightly sealed.
Store in Satellite Accumulation Area (SAA) : Place the container in your lab's designated SAA. This area must be under the control of the generator and located at or near the point of generation.[9]
Request Pickup : Contact your institution's EH&S department to schedule a pickup of the hazardous waste.[9][10]
Protocol 2: Disposal of Contaminated Solid Waste
This includes items like contaminated gloves, weigh boats, paper towels, or silica gel.
Collect Waste : Place all contaminated solid items into a designated, leak-proof container. A clear plastic bag within a rigid, labeled container is often the best practice.[10]
Label the Container : Affix a hazardous waste label to the container. List "Solid Waste contaminated with 2-(2-Methoxy-5-methylphenyl)azetidine" and include all relevant hazard information.
Keep Closed : Keep the container sealed unless you are actively adding waste to it.[9]
Store and Dispose : Store the container in your SAA and arrange for pickup through your EH&S office.
This applies to reaction mixtures, chromatographic fractions, or solutions.
Segregate Solvents : If possible, collect halogenated and non-halogenated solvent wastes in separate containers.[12] Never mix incompatible waste streams.[11][12]
Select Container : Use a chemically-resistant (e.g., HDPE or glass) container with a screw-top cap that is designated for liquid chemical waste. Do not use a safety can for waste containing solids or precipitates.[12]
Label Correctly : Attach a hazardous waste label. List the full name of all chemical components, including solvents, and their approximate concentrations.
Accumulate Safely : Do not fill the container beyond 90% capacity to allow for vapor expansion. Store the container in secondary containment within your SAA.[10]
Request Pickup : Arrange for disposal through your EH&S office.
Protocol 4: Disposal of Empty Chemical Containers
An improperly handled "empty" container can still pose a significant hazard.
Triple Rinse : A container that held this compound is only considered "empty" by regulatory standards if it has been triple-rinsed with a suitable solvent.
Rinse the container three times with a solvent capable of dissolving the compound (e.g., methanol or acetone).
Crucially, the rinsate from this process is considered hazardous waste. Collect all rinsate and manage it according to Protocol 3.
Deface the Label : Completely remove or deface the original manufacturer's label to prevent confusion.[11]
Final Disposal : Once triple-rinsed and defaced, the container may be disposed of in the appropriate glass or plastic recycling bin, as per your institution's guidelines.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to 2-(2-Methoxy-5-methylphenyl)azetidine.
Caption: Decision workflow for handling and disposing of various waste streams.
Personal protective equipment for handling 2-(2-Methoxy-5-methylphenyl)azetidine
Part 1: Executive Safety Summary & Risk Profile The "Why" Behind the Protocol 2-(2-Methoxy-5-methylphenyl)azetidine is a strained nitrogen heterocycle . Unlike standard aliphatic amines, the 4-membered azetidine ring pos...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol
2-(2-Methoxy-5-methylphenyl)azetidine is a strained nitrogen heterocycle . Unlike standard aliphatic amines, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening reactions that can lead to alkylation of biological macromolecules (DNA/Proteins).
Furthermore, the lipophilic 2-aryl substituent increases the likelihood of blood-brain barrier (BBB) penetration, suggesting potential Central Nervous System (CNS) activity. Consequently, this compound must be handled as a High-Potency, Corrosive, and Potentially Genotoxic agent until specific toxicological data proves otherwise.
Hazard Classification (Inferred via SAR)
Skin/Eye Corrosion: High (Basic amine functionality).
Acute Toxicity: Unknown/High (Treat as Control Band 3 or 4).
Sensitization: Potential (Reactive hapten).
Physical: Combustible liquid/low-melting solid.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "standard precautions" to a risk-based selection model.[1]
Protection Zone
Standard Handling ( < 100 mg)
High-Risk Operations ( > 100 mg, Heating, or Syringing)
Technical Rationale
Hand Protection
Double Nitrile (min 4 mil outer, 2.5 mil inner). Change every 30 mins.
Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) worn under Nitrile.
Azetidines can permeate nitrile. Laminate films provide broad chemical resistance against strained amines and aromatic solvents.
Respiratory
Fume Hood (Face velocity: 80–100 fpm). Sash at working height.
Fume Hood + N95/P100 (only if outside hood for transport).
Vapors may cause lachrymation or respiratory sensitization. The hood is the primary barrier.
Eye/Face
Chemical Splash Goggles .
Face Shield + Goggles.
Standard safety glasses are insufficient for corrosive amines which can cause permanent corneal opacity.
Body
Lab Coat (Cotton/Poly) + Tyvek® Sleeves .
Chemical Resistant Apron (Butyl or Neoprene) over Lab Coat.
Wrist exposure is the #1 failure point in glove/coat interfaces. Tyvek sleeves bridge this gap.
Part 3: Operational Workflows & Logic
Weighing & Transfer Logic
The Problem: Small, organic amine salts often exhibit static charge, leading to "fly-away" powder that contaminates the balance area.
The Solution:
Static Control: Use an ionizing anti-static gun on the weigh boat and spatula before touching the substance.
Closed Transfer: Never weigh directly on the open balance pan. Weigh inside a tared vial with a cap.
Decontamination: Wipe the balance area with a 5% Acetic Acid solution (to neutralize the amine) followed by Ethanol.
Solubilization (Exotherm Control)
The Problem: Protonation of the azetidine nitrogen is exothermic. Adding acid directly to the neat compound can cause sputtering or thermal decomposition.
The Protocol:
Dissolve the azetidine in a neutral solvent (e.g., DCM, MeOH) first.
Cool the solution to 0°C.
Add the acidic partner (e.g., HCl in Dioxane) dropwise.
Emergency Response: The "Golden Minute"
Skin Contact: Do NOT use vinegar/acid immediately. Flush with water for 15 minutes. The heat of neutralization from adding acid to a concentrated amine on skin can cause thermal burns on top of chemical burns.
Eye Contact: Irrigate immediately.[2][3][4] Speed is critical to prevent corneal clouding.
Part 4: Visualization of Safety Logic
Diagram 1: Handling Decision Matrix
This flowchart guides the researcher through the decision-making process based on the scale of the experiment.
Caption: Decision matrix for selecting appropriate containment and PPE based on operational scale.
Diagram 2: Metabolic & Reactivity Risk Pathway
This diagram illustrates why we take these precautions—visualizing the potential ring-opening toxicity mechanism.
Caption: Mechanistic pathway showing how ring strain and acidic conditions can lead to bio-alkylation toxicity.
Part 5: Disposal & Deactivation[5]
Critical Rule: Never mix azetidine waste with strong oxidizers (e.g., Nitric Acid, Peroxides). Amines + Oxidizers can form explosive N-oxides or nitro compounds.
List components explicitly: "Azetidine derivative, Halogenated Solvents (if used)."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Azetidine (General Class Hazards). National Library of Medicine. [Link]